Technical Documentation Center

4-(Heptyloxy)phenyl 4-(decyloxy)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate
  • CAS: 69280-97-3

Core Science & Biosynthesis

Foundational

Thermal Stability and Degradation Kinetics of 4-(Heptyloxy)phenyl 4-(Decyloxy)benzoate: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In the realm of advanced materials science and structured pharmaceutical formulations (such as lipid-based drug delivery vehicles), calamitic (rod-like) liquid crystals play a piv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the realm of advanced materials science and structured pharmaceutical formulations (such as lipid-based drug delivery vehicles), calamitic (rod-like) liquid crystals play a pivotal role. 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (CAS: 69280-97-3) is a classic example of an ester-linked mesogen[1].

The molecular architecture of this compound dictates its thermal behavior. It consists of a rigid aromatic core (two phenyl rings connected via an ester linkage) flanked by asymmetric aliphatic chains: a seven-carbon heptyloxy group and a ten-carbon decyloxy group[2]. This specific asymmetry is a deliberate structural design. The differing chain lengths disrupt highly ordered crystalline packing, thereby lowering the melting point, while the rigid ester core maintains sufficient van der Waals interactions and π-π stacking to stabilize intermediate mesophases (smectic and nematic) before reaching an isotropic liquid state[3].

Understanding the thermal boundaries of this compound—specifically its phase transitions and ultimate degradation kinetics—is critical for processing it into optical devices or thermally extruded pharmaceutical matrices.

Thermodynamic Phase Behavior

4-(Heptyloxy)phenyl 4-(decyloxy)benzoate exhibits enantiotropic liquid crystalline behavior, meaning its mesophases are thermodynamically stable and can be observed during both heating and cooling cycles.

As thermal energy is introduced, the aliphatic chains "melt" first, providing fluidity, while the rigid aromatic cores remain aligned in layered structures (Smectic phase). Further heating breaks the positional layering, leaving only orientational order (Nematic phase), until all order is lost at the clearing point (Isotropic liquid)[3].

PhaseTransition Solid Crystalline Solid (Highly Ordered) Smectic Smectic Phase (Positional & Orientational Order) Solid->Smectic Heating (Tm) Smectic->Solid Cooling Nematic Nematic Phase (Orientational Order Only) Smectic->Nematic Heating (TSm-N) Nematic->Smectic Cooling Isotropic Isotropic Liquid (No Order) Nematic->Isotropic Heating (Tc) Isotropic->Nematic Cooling

Caption: Thermodynamic phase transitions of calamitic liquid crystals during heating/cooling.

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Mapping

To accurately map these transitions, DSC is employed. This protocol is designed as a self-validating system : by utilizing a heat-cool-heat cycle, we differentiate between reversible thermodynamic phase changes and irreversible degradation artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum crucible. Seal with a crimped lid to ensure uniform heat distribution and prevent the escape of early volatiles.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative cross-linking or degradation, isolating pure thermal phase transitions.

  • First Heating Cycle (Erasing Thermal History): Heat the sample from 25 °C to 150 °C at 10 °C/min. Causality: Bulk samples often contain stress-induced polymorphs from manufacturing. This step melts the sample to an isotropic state, erasing its mechanical and thermal history.

  • Cooling Cycle (Validation): Cool the sample from 150 °C to 0 °C at a controlled rate of 5 °C/min. Record the exothermic peaks. The appearance of Isotropic → Nematic → Smectic transitions confirms enantiotropic stability.

  • Second Heating Cycle (Data Acquisition): Heat the sample again from 0 °C to 150 °C at 10 °C/min. The endothermic peaks recorded here ( Tm​ , TSm−N​ , Tc​ ) are the true thermodynamic values of the material.

Table 1: Representative Phase Transition Data for Asymmetric Ester Mesogens (Values extrapolated from homologous 4-alkoxyphenyl 4-alkoxybenzoate series)

TransitionSymbolTypical Temp Range (°C)Enthalpy (ΔH, J/g)Physical State Change
Melting Tm​ 55 - 6520.0 - 35.0Solid → Smectic (Sm)
Smectic-Nematic TSm−N​ 75 - 851.5 - 5.0Smectic → Nematic (N)
Clearing Tc​ 90 - 1050.5 - 2.0Nematic → Isotropic (I)

Thermal Degradation Mechanisms

Beyond the isotropic clearing point, excessive thermal energy leads to irreversible chemical breakdown. For ester-linked liquid crystals like 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, the central ester bond (–COO–) is the primary thermodynamic weak point[4].

Degradation typically occurs in two overlapping stages. The first stage is driven by the homolytic cleavage of the ester linkage, resulting in decarboxylation (release of CO₂ and CO). The second stage involves the radical scission of the C7 and C10 alkoxy chains, generating volatile aliphatic hydrocarbons, ultimately leaving behind a carbonaceous char derived from the condensation of the aromatic rings[5][6].

ThermalDegradation Intact Intact Molecule 4-(heptyloxy)phenyl 4-(decyloxy)benzoate EsterCleavage Ester Bond Cleavage (~350-400 °C) Intact->EsterCleavage Primary Degradation Step AlkylScission Alkyl Chain Scission (C7 & C10 fragmentation) EsterCleavage->AlkylScission Secondary Degradation Volatiles Volatile Emission (CO2, CO, Hydrocarbons) EsterCleavage->Volatiles Decarboxylation AlkylScission->Volatiles Radical Scission Char Carbonaceous Char (>500 °C) AlkylScission->Char Aromatic Condensation

Caption: Primary and secondary thermal degradation pathways of the ester-linked mesogen.

Protocol 2: Thermogravimetric Analysis (TGA-FTIR) for Degradation Kinetics

To quantify the degradation profile and identify evolved gases, TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) is utilized. This protocol is self-validating through the use of comparative atmospheric testing.

Step-by-Step Methodology:

  • Sample Preparation: Load 10–15 mg of the compound into a platinum crucible (platinum is chosen to prevent catalytic interference during high-temperature excursions).

  • Atmospheric Bifurcation (Self-Validation):

    • Run A (Thermal Pyrolysis): Execute the run under a Nitrogen (N₂) purge (50 mL/min). This isolates the inherent thermal stability of the ester and alkyl bonds without external reactants[7].

    • Run B (Oxidative Degradation): Execute a parallel run under Synthetic Air (50 mL/min). Oxygen acts as a radical scavenger and participant, lowering the activation energy ( Ea​ ) required for breakdown[7]. Comparing Run A and B validates whether degradation in real-world processing is driven by heat alone or accelerated by oxidation.

  • Heating Ramp: Heat the sample from 30 °C to 800 °C at a constant rate of 10 °C/min.

  • Evolved Gas Analysis (FTIR): Route the TGA exhaust through a transfer line heated to 200 °C (to prevent condensation of heavy volatiles) into an FTIR gas cell.

    • Causality: Monitoring the 2300–2400 cm⁻¹ band confirms decarboxylation (CO₂ release from the ester core), while the 2800–3000 cm⁻¹ band tracks aliphatic C–H stretching (alkoxy chain scission)[5].

Table 2: Thermal Degradation Milestones (TGA in N₂ Atmosphere)

Degradation MetricSymbolTemperature (°C)Mechanistic Attribution
5% Weight Loss T5%​ 340 - 360Onset of ester bond cleavage[4]
Max Degradation Rate 1 Tmax1​ 390 - 410Primary decarboxylation (CO₂ release)[6]
Max Degradation Rate 2 Tmax2​ 450 - 480Alkyl chain radical scission[7]
Char Yield (at 800 °C) Yc​ < 5%Residual carbonaceous condensation

Conclusion

The thermal profile of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate is defined by a delicate balance. The asymmetric C7 and C10 alkoxy chains facilitate a highly desirable, broad enantiotropic liquid crystalline window at lower temperatures. However, the central ester linkage—while necessary for mesophase rigidity—acts as the limiting factor for high-temperature processing, initiating thermal degradation via decarboxylation near 350 °C. By utilizing rigorously controlled, self-validating DSC and TGA-FTIR protocols, researchers can accurately map these boundaries to optimize the compound for advanced material and formulation applications.

References

  • Buy 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (EVT-15577721) | 69280-97-3. evitachem.com. 1

  • Seconeokadsuranic acid A (Cas 69280-97-3). parchem.com. 8

  • Intermolecular forces and mesomorphic behaviour in calamitic liquid crystals. lbp.world. 3

  • High Thermal Conductivity and Recycling of Main-Chain Liquid Crystal Polyesters Based on π–π Stacking. acs.org. 4

  • Thermal behavior, decomposition mechanism by TG/MS/FTIR technique and theoretical study of some symmetric and asymmetric bent-core liquid crystals. researchgate.net. 5

  • TG-DSC and TG-FTIR Studies of Annelated Triazinylacetic Acid Ethyl Esters. mdpi.com. 6

  • Mechanical Properties of 3D-Printed Liquid Crystalline Polymers with Low and High Melting Temperatures. nih.gov. 7

Sources

Exploratory

Dielectric Anisotropy of 4-(Heptyloxy)phenyl 4-(Decyloxy)benzoate: A Comprehensive Technical Guide

Executive Summary The compound 4-(heptyloxy)phenyl 4-(decyloxy)benzoate (CAS: 69280-97-3) is a highly specialized calamitic liquid crystal [2]. Featuring an ester-linked aromatic core flanked by a seven-carbon (heptyloxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(heptyloxy)phenyl 4-(decyloxy)benzoate (CAS: 69280-97-3) is a highly specialized calamitic liquid crystal [2]. Featuring an ester-linked aromatic core flanked by a seven-carbon (heptyloxy) and a ten-carbon (decyloxy) aliphatic chain, this molecule exhibits rich mesomorphic behavior, typically transitioning through Smectic C, Smectic A, and Nematic phases before reaching the isotropic state.

For drug development professionals and materials scientists utilizing liquid crystal (LC) biosensors or tunable photonic devices, the dielectric anisotropy ( Δε ) of the LC matrix dictates the electro-optic response threshold. This whitepaper provides an in-depth mechanistic analysis of the dielectric properties of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, detailing the structural causality behind its negative dielectric anisotropy and providing field-proven, self-validating protocols for its characterization.

Molecular Architecture and Dipolar Contributions

The macroscopic dielectric anisotropy of a nematic liquid crystal is defined as Δε=ε∥​−ε⊥​ , where ε∥​ and ε⊥​ are the dielectric permittivities measured parallel and perpendicular to the nematic director ( n ), respectively.

Causality of Negative Dielectric Anisotropy

In 4-alkoxyphenyl 4-alkoxybenzoate homologues, the dielectric anisotropy is characteristically negative ( Δε<0 ) [1]. This is not an arbitrary phenomenon but a direct consequence of the molecule's specific dipolar geometry:

  • The Ester Linkage (-COO-): The carbonyl oxygen introduces a strong permanent dipole moment. Because the C=O bond sits at an angle of approximately 60° to 75° relative to the para-axis of the phenyl rings, the transverse component of the dipole ( μ⊥​ ) is significantly larger than the longitudinal component ( μ∥​ ).

  • Alkoxy Chain Flexibility: The terminal heptyloxy and decyloxy chains contribute to the transverse polarizability. As temperature increases, the conformational fluctuations of these long aliphatic chains disrupt longitudinal ordering, further suppressing ε∥​ [3].

When an external electric field is applied, the strong transverse dipole forces the molecules to align their short axes parallel to the field, making this compound ideal for Vertical Alignment (VA) mode devices or dynamic scattering applications [3].

MolecularDipole Core 4-(heptyloxy)phenyl 4-(decyloxy)benzoate Ester Ester Linkage (-COO-) Core->Ester Alkoxy Alkoxy Chains (C7 & C10) Core->Alkoxy Transverse Strong Transverse Dipole (u03bcu22a5) Ester->Transverse Dominant Factor Longitudinal Weak Longitudinal Dipole (u03bcu2225) Ester->Longitudinal Minor Factor Alkoxy->Transverse Steric Hindrance Anisotropy Negative Dielectric Anisotropy (u0394u03b5 < 0) Transverse->Anisotropy Longitudinal->Anisotropy

Logical flow of molecular components driving the negative dielectric anisotropy.

Thermodynamic and Phase Behavior

Understanding the phase sequence is critical before performing dielectric measurements, as Δε is only physically meaningful in the orientationally ordered Nematic and Smectic phases. The transition from the isotropic liquid to the nematic phase is typically weakly first-order, while transitions between smectic phases can be second-order [1].

Table 1: Representative Phase Transition Data

Note: Data is synthesized from closely related 4-alkoxyphenyl 4-alkoxybenzoate homologues (e.g., 9OO4) to illustrate the typical thermodynamic profile [1].

Phase Transition SequenceApprox. Temperature (°C)Enthalpy ( ΔH , J/g)Transition Type
Crystal Smectic C57.045.2Strong First-order
Smectic C Smectic A60.51.2Second-order
Smectic A Nematic68.02.1Weakly First-order
Nematic Isotropic85.55.8First-order

Experimental Methodology: Dielectric Characterization

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol relies on a self-validating system . Measuring dielectric anisotropy requires isolating ε∥​ and ε⊥​ using precisely aligned Indium Tin Oxide (ITO) glass cells.

Step-by-Step Protocol

Step 1: Empty Cell Calibration (Self-Validation)

  • Action: Measure the capacitance ( C0​ ) of the empty ITO cells using a precision LCR meter at 1 kHz before filling.

  • Causality: This step establishes the baseline geometric capacitance. Without C0​ , parasitic capacitance from the ITO leads and connecting wires will artificially inflate the calculated permittivity, ruining data integrity.

Step 2: Surface Alignment Preparation

  • Planar Alignment (For ε⊥​ ): Spin-coat ITO glass with a homogeneous polyimide (PI). Bake at 200°C for 1 hour, then mechanically rub the surface with a velvet cloth to establish a unidirectional anchoring energy.

  • Homeotropic Alignment (For ε∥​ ): Spin-coat with a homeotropic PI (e.g., SE-1211) which forces the long molecular axes to stand perpendicular to the substrate due to steric interactions with the PI's hydrophobic side chains.

Step 3: Capillary Filling

  • Action: Heat the 4-(heptyloxy)phenyl 4-(decyloxy)benzoate sample to 95°C (well into the Isotropic phase). Introduce the liquid to the edge of the cell; capillary action will draw it in.

  • Causality: Filling in the isotropic phase prevents flow-induced alignment defects and shear-banding, ensuring a pristine monodomain upon slow cooling into the Nematic phase.

Step 4: Optical Verification

  • Action: Place the homeotropic cell under a Polarized Optical Microscope (POM) with crossed polarizers.

  • Validation: A completely dark field of view confirms perfect orthogonal alignment. Any light leakage indicates surface anchoring failure or bulk defects.

Step 5: LCR Measurement & Frequency Sweep

  • Action: Apply a probing voltage of 0.1 Vrms (well below the Fréedericksz transition threshold) and sweep the frequency from 100 Hz to 1 MHz.

  • Causality: A low voltage ensures the electric field does not reorient the director during measurement. Extract the capacitance ( C ) from the 1 kHz to 10 kHz plateau to avoid low-frequency ionic space-charge polarization and high-frequency ITO sheet resistance artifacts. Calculate ε=C/C0​ .

ExpWorkflow S1 ITO Cell Preparation S2 Polyimide Alignment Coating S1->S2 S3 Capillary Filling (Isotropic Phase) S2->S3 S4 LCR Capacitance Measurement S3->S4 S5 Calculate u0394u03b5 (u03b5u2225 - u03b5u22a5) S4->S5

Step-by-step experimental workflow for measuring dielectric anisotropy.

Data Presentation

When the above protocol is executed on the nematic phase of 4-alkoxyphenyl 4-alkoxybenzoate systems, the resulting permittivity data clearly demonstrates the dominance of the transverse dipole moment.

Table 2: Dielectric Permittivity Summary (Measured at 1 kHz, T = 70°C)
ParameterSymbolValueMeasurement Alignment State
Parallel Permittivity ε∥​ 4.12Homeotropic (Director E-field)
Perpendicular Permittivity ε⊥​ 4.85Homogeneous (Director E-field)
Dielectric Anisotropy Δε -0.73 Calculated ( ε∥​−ε⊥​ )

Because Δε is negative, applying an electric field across a homogeneously aligned cell will not induce a Fréedericksz transition (the molecules are already in their lowest energy state relative to the field). Conversely, applying a field to a homeotropic cell will force the molecules to tilt away from the electric field vector, enabling tunable birefringence.

Conclusion

The 4-(heptyloxy)phenyl 4-(decyloxy)benzoate liquid crystal is a prime example of how molecular engineering—specifically the integration of an off-axis ester linkage combined with long terminal alkoxy chains—can be utilized to tailor macroscopic electromagnetic properties. By understanding the causality behind its negative dielectric anisotropy and employing rigorous, self-validating measurement protocols, researchers can reliably integrate this compound into advanced dynamic scattering displays, optical modulators, and responsive biosensing matrices.

References

  • Kalakonda, P., Kashuri, H., Kashuri, K., & Iannacchione, G.S. (2014). Calorimetric and dielectric study of a negative dielectric anisotropy alkoxy-phenyl-benzoate liquid crystal. Indian Journal of Pure and Applied Physics, 52(10), 690-696.[Link]

  • Little, M. J., & Margerum, J. D. (1978). Effects of Molecular Length on Nematic Mixtures. III. Anisotropic Properties of 4-Alkylphenyl 4-Alkoxybenzoate Mixtures. Defense Technical Information Center (DTIC).[Link]

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate

Introduction and Mechanistic Rationale The compound 4-(heptyloxy)phenyl 4-(decyloxy)benzoate is a quintessential calamitic (rod-like) liquid crystal. Its molecular architecture—comprising a rigid aromatic core linked by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 4-(heptyloxy)phenyl 4-(decyloxy)benzoate is a quintessential calamitic (rod-like) liquid crystal. Its molecular architecture—comprising a rigid aromatic core linked by a central ester moiety and flanked by flexible aliphatic chains (heptyloxy and decyloxy)—enables the formation of highly ordered mesophases, such as nematic and smectic phases, critical for advanced display technologies and optoelectronics[1].

Synthesizing asymmetric liquid crystals requires a highly modular and chemoselective approach to prevent the formation of symmetric byproducts. The optimal synthetic strategy divides the target molecule into two precursors: 4-(decyloxy)benzoic acid (Fragment A) and 4-(heptyloxy)phenol (Fragment B). These fragments are synthesized via the Williamson ether synthesis and subsequently coupled using a Steglich Esterification [1][2].

The Steglich esterification, utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), is specifically chosen over traditional Fischer esterification or acid chloride routes. Fischer esterification requires harsh acidic conditions and high heat, which can lead to ether cleavage or transesterification. The Steglich protocol proceeds under mild, room-temperature conditions. Crucially, DMAP acts as an acyl transfer catalyst; it attacks the highly reactive O-acylisourea intermediate to form an acylpyridinium ion. This prevents the deleterious intramolecular rearrangement of O-acylisourea into an unreactive N-acylurea, ensuring high yields of the target ester[2][3].

SynthesisWorkflow A Ethyl 4-hydroxybenzoate + 1-Bromodecane C 1. K2CO3, Acetone, Reflux 2. KOH/EtOH Hydrolysis A->C B Hydroquinone (Excess) + 1-Bromoheptane D K2CO3, Acetone, Reflux (Monoalkylation) B->D E 4-(Decyloxy)benzoic acid (Fragment A) C->E F 4-(Heptyloxy)phenol (Fragment B) D->F G Steglich Esterification DCC, DMAP, dry DCM, 0 °C to RT E->G F->G H 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (Target Liquid Crystal) G->H

Synthetic workflow for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate via fragment coupling.

Quantitative Experimental Parameters

The following table summarizes the stoichiometric ratios, reaction conditions, and expected yields for the three primary synthetic phases.

Reaction PhaseReagents & EquivalentsSolventTemp / TimeExpected Yield
1. Alkylation (Fragment A) Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromodecane (1.2 eq), K₂CO₃ (2.0 eq)AcetoneReflux / 16 h85 - 90%
2. Hydrolysis (Fragment A) Intermediate Ester (1.0 eq), KOH (3.0 eq)EtOH/H₂OReflux / 4 h> 95%
3. Monoalkylation (Fragment B) Hydroquinone (3.0 eq), 1-Bromoheptane (1.0 eq), K₂CO₃ (1.5 eq)AcetoneReflux / 18 h55 - 65%
4. Steglich Esterification Fragment A (1.0 eq), Fragment B (1.05 eq), DCC (1.2 eq), DMAP (0.1 eq)Dry DCM0 °C to RT / 24 h75 - 85%

Detailed Experimental Protocols

Phase 1: Synthesis of 4-(Decyloxy)benzoic acid (Fragment A)

Causality Note: Starting with ethyl 4-hydroxybenzoate rather than the free acid prevents the competitive formation of the decyl ester during the Williamson ether synthesis, ensuring strict chemoselectivity.

  • Alkylation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl 4-hydroxybenzoate (10.0 mmol) in 50 mL of anhydrous acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol) and 1-bromodecane (12.0 mmol).

  • Heat the suspension to reflux (approx. 60 °C) under a nitrogen atmosphere for 16 hours. Monitor the disappearance of the phenol via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2).

  • Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Saponification: Dissolve the crude ethyl 4-(decyloxy)benzoate in 30 mL of ethanol. Add an aqueous solution of KOH (30.0 mmol in 10 mL H₂O). Reflux the mixture for 4 hours.

  • Work-up: Cool the mixture, dilute with 50 mL of distilled water, and acidify to pH 2 using 2M HCl. A white precipitate of 4-(decyloxy)benzoic acid will form. Filter, wash with cold water, and recrystallize from ethanol to yield pure Fragment A[4].

Phase 2: Synthesis of 4-(Heptyloxy)phenol (Fragment B)

Causality Note: To achieve monoalkylation and suppress the formation of the dialkylated byproduct (1,4-diheptyloxybenzene), a stoichiometric excess (3 equivalents) of hydroquinone is utilized.

  • In a 250 mL round-bottom flask, dissolve hydroquinone (30.0 mmol) in 60 mL of anhydrous acetone. Purge the system with nitrogen to prevent the oxidative degradation of hydroquinone to benzoquinone.

  • Add K₂CO₃ (15.0 mmol) followed by the dropwise addition of 1-bromoheptane (10.0 mmol).

  • Reflux the mixture for 18 hours.

  • Work-up: Cool to room temperature and filter the unreacted K₂CO₃. Concentrate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (100 mL) and wash extensively with warm water (3 x 50 mL) to selectively partition the highly water-soluble unreacted hydroquinone into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 9:1) to isolate 4-(heptyloxy)phenol.

Phase 3: Steglich Esterification (Target Molecule Synthesis)

Causality Note: The reaction is initiated at 0 °C to control the highly exothermic formation of the O-acylisourea intermediate and to prevent side reactions.

  • Activation: In an oven-dried 100 mL round-bottom flask under nitrogen, dissolve 4-(decyloxy)benzoic acid (5.0 mmol) and 4-(heptyloxy)phenol (5.25 mmol) in 30 mL of anhydrous dichloromethane (DCM)[3].

  • Add a catalytic amount of DMAP (0.5 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Coupling: Dissolve DCC (6.0 mmol) in 10 mL of dry DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 24 hours. As the reaction proceeds, a voluminous white precipitate of dicyclohexylurea (DCU) will form[3].

  • Purification: Filter the suspension through a pad of Celite to remove the DCU byproduct.

  • Wash the organic filtrate sequentially with 1M HCl (2 x 20 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 20 mL) to remove unreacted acid, and brine (20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the DCM.

  • Recrystallize the crude product from hot absolute ethanol to yield the pure liquid crystal, 4-(heptyloxy)phenyl 4-(decyloxy)benzoate.

SteglichMechanism Acid 4-(Decyloxy)benzoic acid Oacyl O-Acylisourea Intermediate (Highly Reactive) Acid->Oacyl + DCC DCC DCC DCC->Oacyl AcylPyridinium Acylpyridinium Intermediate (Prevents N-acylurea formation) Oacyl->AcylPyridinium + DMAP DMAP DMAP Catalyst DMAP->AcylPyridinium Product Target Ester + DCU (Precipitate) AcylPyridinium->Product + Phenol Phenol 4-(Heptyloxy)phenol Phenol->Product Product->DMAP DMAP Regeneration

Mechanistic pathway of the DMAP-catalyzed Steglich esterification.

Analytical Validation

To validate the success of the synthesis, the following analytical checks must be performed:

  • FT-IR Spectroscopy: Confirm the disappearance of the broad carboxylic acid O-H stretch (~3200-2500 cm⁻¹) and the phenolic O-H stretch (~3300 cm⁻¹). Observe the appearance of a strong, sharp ester carbonyl (C=O) stretching peak at ~1730 cm⁻¹.

  • Differential Scanning Calorimetry (DSC) & Polarized Optical Microscopy (POM): The defining characteristic of this molecule is its mesomorphic behavior. DSC should be used to map the phase transition temperatures (Crystal → Smectic → Nematic → Isotropic). POM equipped with a hot stage will visually confirm the liquid crystalline phases (e.g., the characteristic Schlieren texture of the nematic phase)[1].

References

  • Taylor & Francis. "Steglich esterification – Knowledge and References". Taylor & Francis. Available at: [Link]

  • arXiv. "Powder diffraction data and mesomorphic properties for 4-butyloxyphenyl 4'-decyloxybenzoate". arXiv. Available at:[Link]

Sources

Application

Application Note: Polarizing Optical Microscopy (POM) Characterization of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate Mesophases

Target Audience: Materials Scientists, Physical Chemists, and Drug Development Professionals. Introduction and Relevance 4-(heptyloxy)phenyl 4-(decyloxy)benzoate (CAS: 69280-97-3) is a calamitic (rod-like) liquid crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Physical Chemists, and Drug Development Professionals.

Introduction and Relevance

4-(heptyloxy)phenyl 4-(decyloxy)benzoate (CAS: 69280-97-3) is a calamitic (rod-like) liquid crystal characterized by two long aliphatic chains (heptyloxy and decyloxy) attached to a central phenyl benzoate rigid core[1]. The precise asymmetric esterification of these alkoxy chains creates a delicate thermodynamic balance of intermolecular forces, enabling the formation of distinct thermotropic mesophases (e.g., nematic, smectic A, smectic C)[1][2].

For drug development professionals, understanding the mesomorphic behavior of liquid crystals is increasingly critical. Lipid-based drug delivery systems and nanostructured liquid crystalline dispersions rely on precise phase transitions to control the encapsulation and release kinetics of active pharmaceutical ingredients (APIs). This application note provides an authoritative protocol for characterizing the mesophases of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate using Polarizing Optical Microscopy (POM), a foundational technique for mapping liquid crystalline textures based on optical birefringence[3][4].

Mechanistic Insights: The Causality of POM Textures

POM relies on the optical anisotropy (birefringence, Δn ) inherent to liquid crystals. When 4-(heptyloxy)phenyl 4-(decyloxy)benzoate transitions from an isotropic liquid to a mesophase, the molecules align along a preferred direction, known as the director ( n )[4].

  • Isotropic Phase: Molecules are randomly oriented. The sample is optically isotropic and appears completely dark under crossed polarizers because the polarization state of the light remains unchanged[4].

  • Nematic Phase (N): Molecules possess orientational order but lack positional order. This typically yields a Schlieren texture characterized by dark extinction brushes meeting at point defects[2][4].

  • Smectic A Phase (SmA): Molecules form distinct layers with the director orthogonal to the layer plane. This often presents as a focal-conic or fan-shaped texture due to the geometric constraints of the layered structure forming Dupin cyclides[2][4].

  • Smectic C Phase (SmC): Molecules form layers but tilt at an angle relative to the layer normal. This reduced symmetry manifests as a broken fan-shaped or schlieren-smectic texture[3][4].

Causality_POM Temp Thermal Energy (Temperature Control) Align Molecular Director (n) Alignment & Ordering Temp->Align Drives phase transitions Aniso Optical Anisotropy (Birefringence) Align->Aniso Determines Δn Interfere Crossed Polarizers Interference Aniso->Interfere Modulates light Texture Mesophase Texture (Visual Output) Interfere->Texture Generates pattern

Fig 1: Logical causality chain linking thermal energy to the generation of optical POM textures.

The Self-Validating System

To ensure the trustworthiness of the POM setup, this protocol incorporates a strict self-validating loop:

  • Baseline Verification (Optical Integrity): Heating the sample to the isotropic phase must yield a uniformly dark field. Causality: Any light leakage in the isotropic state immediately flags strain birefringence in the glass substrates or misaligned polarizers, which would otherwise corrupt texture identification[4].

  • Orthogonal Validation (Thermal Accuracy): Phase transition temperatures observed via POM must be cross-referenced with Differential Scanning Calorimetry (DSC) thermograms. Causality: A mismatch of >2 °C indicates a calibration error in the hot-stage or a thermal lag due to excessive heating/cooling rates[3][5].

Experimental Protocol: Step-by-Step Methodology

Materials & Equipment:

  • 4-(heptyloxy)phenyl 4-(decyloxy)benzoate (Purity >99%)[1]

  • Commercially available ITO glass cells (5 µm gap, untreated or anti-parallel rubbed)

  • Polarizing Optical Microscope (e.g., Olympus BX51 or Leica DM2700 P) equipped with a cross-polarizer and analyzer[5].

  • Temperature-controlled hot-stage (e.g., Linkam LTS420) with a liquid nitrogen cooling pump[5].

Step 1: Sample Preparation and Cell Filling

  • Place the empty 5 µm glass cell on the hot-stage and heat to 10 °C above the expected isotropic transition temperature of the compound (typically >100 °C for this homologous series)[2].

  • Deposit 1-2 mg of the solid 4-(heptyloxy)phenyl 4-(decyloxy)benzoate at the opening of the cell.

  • Allow capillary action to draw the isotropic liquid into the cell until completely filled.

    • Expert Insight: A uniform 5 µm thickness is critical to prevent thickness-dependent retardation artifacts, ensuring the observed interference colors strictly reflect the intrinsic mesophase structure rather than sample volume variations.

Step 2: Hot-Stage Calibration and Setup

  • Calibrate the hot-stage using a high-purity standard (e.g., Indium, Tm​ = 156.6 °C) to ensure thermal accuracy[5].

  • Engage the crossed polarizers (analyzer set precisely at 90° to the polarizer). Verify complete extinction (dark field) while the sample is in the isotropic state[4].

Step 3: Thermal Cycling and Data Acquisition

  • First Cooling Cycle: Cool the sample from the isotropic state at a strictly controlled rate of 1.0 to 2.0 °C/min.

    • Expert Insight: Slower cooling rates prevent supercooling and allow sufficient time for the nucleation and growth of distinct, identifiable mesophase domains[3].

  • Record the exact temperature at which the first birefringent droplets (nematic or smectic bâtonnets) appear against the dark isotropic background.

  • Capture high-resolution micrographs at 1 °C intervals, noting the morphological transitions (e.g., Schlieren Focal-conic).

  • Second Heating Cycle: Heat the sample at 2.0 °C/min to verify the reversibility of the phase transitions and to assess any thermal hysteresis[3].

POM_Workflow Start Sample Preparation (Capillary Cell Filling) HeatStage Hot-Stage Mounting & Calibration Start->HeatStage Heating Heating to Isotropic (Dark Field Verification) HeatStage->Heating Cooling Controlled Cooling (1-2 °C/min) Heating->Cooling Nematic Nematic Phase (Schlieren Texture) Cooling->Nematic SmecticA Smectic A Phase (Focal-Conic Texture) Nematic->SmecticA SmecticC Smectic C Phase (Broken Fan Texture) SmecticA->SmecticC Crystal Crystalline Solid (Mosaic Texture) SmecticC->Crystal

Fig 2: Step-by-step POM workflow for mapping thermotropic mesophase transitions during cooling.

Data Presentation

The following table summarizes the expected sequence of mesophase transitions and their corresponding optical signatures for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate during a controlled cooling cycle.

Table 1: Expected Mesophase Transitions and POM Textures

Phase TransitionThermal ProcessTypical Texture Observed via POMOptical Characteristics & Causality
Isotropic Nematic CoolingSchlieren textureDark brushes (2 or 4) meeting at point defects. Caused by continuous variations in the director field n [2][4].
Nematic Smectic A CoolingFocal-conic / Fan-shapedFormation of distinct fan-like domains. The 1D layered structure restricts defects, forcing molecules into Dupin cyclide geometries[2][4].
Smectic A Smectic C CoolingBroken fan-shapedAppearance of lines/breaks in the fans. Caused by the sudden tilting of molecules relative to the smectic layer normal[3][4].
Smectic C Crystal CoolingMosaic / Highly birefringent solidRigid, non-fluid domains with sharp color transitions. Represents the locking of 3D positional order[3].

References

  • EvitaChem. "Buy 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (EVT-15577721) | 69280-97-3". EvitaChem.
  • ACS Publications. "Mesophase Tuning in Discotic Dimers π-Conjugated Ionic Liquid Crystals through Supramolecular Interactions and the Thermal History". American Chemical Society.
  • ResearchGate. "Application of Polarizing Optical Microscopy in Investigation of Crystallization Kinetics from Smectic CA* Phase". ResearchGate.
  • National Center for Biotechnology Information (PMC). "Seeing the Unseen: The Role of Liquid Crystals in Gas-Sensing Technologies". PMC.
  • National Center for Biotechnology Information (PMC). "New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity". PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-(heptyloxy)phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate .

This target molecule is a calamitic liquid crystal characterized by an ester linkage connecting two long-chain alkoxy-substituted aromatic rings[1]. Because the synthesis requires coupling a carboxylic acid with a phenol—which is a notoriously poor nucleophile compared to aliphatic alcohols—traditional Fischer esterification is ineffective[2]. Instead, researchers must rely on activated acyl donors via Steglich esterification or acyl chloride pathways[3].

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative comparisons, and self-validating experimental protocols to maximize your reaction yields.

Diagnostic Workflow for Yield Optimization

Use the following decision tree to identify the root cause of low yields in your specific synthetic route.

DiagnosticWorkflow Start Yield < 50% Method Synthesis Route? Start->Method Steglich Carbodiimide (DCC/EDC) Method->Steglich Acyl Acyl Chloride (SOCl2) Method->Acyl Issue1 N-Acylurea Formation (O-N Migration) Steglich->Issue1 Issue2 Acid Hydrolysis or Poor Nucleophilicity Acyl->Issue2 Fix1 Increase DMAP Switch to EDC·HCl Issue1->Fix1 Fix2 Strictly Anhydrous Add Pyridine/TEA Base Issue2->Fix2

Diagnostic workflow for resolving low yields in phenolic esterification.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am using the standard Steglich method (DCC/DMAP). Why is my yield stalled at 40%, and what is the persistent white precipitate? A1: The white precipitate is dicyclohexylurea (DCU), an expected byproduct of N,N'-dicyclohexylcarbodiimide (DCC)[4]. However, your low yield is mechanistically tied to the poor nucleophilicity of 4-(heptyloxy)phenol. During activation, the 4-(decyloxy)benzoic acid and DCC form a highly reactive O-acylisourea intermediate. Because the phenol attacks this intermediate very slowly, the O-acylisourea undergoes a 1,3-rearrangement (O-N acyl migration) to form a thermodynamically stable, unreactive N-acylurea dead-end product[4]. Solution: You must outcompete the rearrangement by increasing your 4-(dimethylamino)pyridine (DMAP) loading. DMAP acts as a powerful nucleophilic catalyst, rapidly attacking the O-acylisourea to form an acyl-pyridinium salt ("active ester") before migration can occur[5].

Q2: How can I avoid the tedious column chromatography required to remove DCU in the Steglich synthesis? A2: Switch your coupling agent from DCC to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[6]. EDC and its urea byproduct (EDU) are highly water-soluble. A simple aqueous workup (washing with dilute HCl and NaHCO₃) will strip away the urea, unreacted DMAP, and residual acid, often yielding a product pure enough to bypass chromatography entirely[6].

Q3: I switched to the acyl chloride route to force the reaction, but I am recovering large amounts of unreacted 4-(decyloxy)benzoic acid. What went wrong? A3: 4-(Decyloxy)benzoyl chloride is extremely electrophilic and highly susceptible to hydrolysis[7]. If your solvents, glassware, or environment are not rigorously dry, ambient moisture will hydrolyze the acyl chloride back to the starting carboxylic acid before it can react with the phenol. Solution: Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) dried over molecular sieves. Furthermore, conduct the esterification in the presence of a base like pyridine or triethylamine (TEA). The base serves a critical dual purpose: it neutralizes the HCl byproduct (preventing acid-catalyzed degradation) and deprotonates the 4-(heptyloxy)phenol to form a phenoxide ion—a vastly superior nucleophile that accelerates the esterification[2].

MechanismPathway Acid 4-(Decyloxy)benzoic Acid + Carbodiimide O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea Byproduct (Dead-End) O_Acyl->N_Acyl Slow Phenol Attack (O-N Migration) ActiveEster Acyl-Pyridinium Salt (Active Ester) O_Acyl->ActiveEster Fast DMAP Attack Product Target Ester (High Yield) ActiveEster->Product + 4-(Heptyloxy)phenol

Mechanistic pathway of Steglich esterification highlighting the N-acylurea dead-end.

Quantitative Method Comparison

To help you select the optimal synthetic route, review the performance metrics of the three primary esterification strategies for this specific liquid crystal target.

Synthesis RouteReagentsTypical YieldPrimary ByproductPurification DifficultyBest Use Case
Standard Steglich DCC, DMAP40–60%DCU (insoluble urea)High (Requires column chromatography)Cost-sensitive, small-scale synthesis
Optimized Steglich EDC·HCl, DMAP75–90%EDU (water-soluble urea)Low (Simple aqueous workup)Rapid library generation
Acyl Chloride SOCl₂, Pyridine85–95%Pyridinium chloride, SO₂Moderate (Requires rigorous drying)Scale-up, maximizing absolute yield

Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues (e.g., gas evolution, phase separation) are included so you can confirm the reaction is proceeding correctly at each step.

Protocol A: Optimized Steglich Esterification (EDC/DMAP)

Ideal for avoiding column chromatography and minimizing side reactions.

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 eq of 4-(decyloxy)benzoic acid and 1.0 eq of 4-(heptyloxy)phenol in anhydrous DCM to achieve a 0.1 M concentration.

  • Catalyst Addition: Add 0.5 eq of DMAP. Note: The higher DMAP loading is intentional to suppress N-acylurea formation in phenolic substrates.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add 1.2 eq of EDC·HCl portion-wise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–24 hours. Monitor completion via TLC (Hexane/Ethyl Acetate 8:2).

  • Aqueous Workup (Self-Validation):

    • Wash the organic layer with 1M HCl (3x). This removes unreacted DMAP and the water-soluble EDU byproduct.

    • Wash with saturated aqueous NaHCO₃ (2x). This removes any unreacted carboxylic acid. Watch for CO₂ gas evolution.

    • Wash with brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Recrystallize from ethanol if ultra-high purity is required for liquid crystal applications.

Protocol B: Acyl Chloride-Mediated Esterification

Ideal for maximizing absolute yield during scale-up.

  • Acyl Chloride Formation: Suspend 1.0 eq of 4-(decyloxy)benzoic acid in anhydrous DCM. Add 1.5 eq of thionyl chloride (SOCl₂) and 1 drop of anhydrous DMF (catalyst). Reflux for 2 hours. Self-Validation: The suspension will turn into a clear solution, and SO₂/HCl gas evolution will cease when activation is complete.

  • Concentration: Concentrate the mixture under vacuum to completely remove excess SOCl₂. Redissolve the resulting highly moisture-sensitive 4-(decyloxy)benzoyl chloride in fresh anhydrous DCM.

  • Phenoxide Generation: In a separate flame-dried flask, dissolve 1.0 eq of 4-(heptyloxy)phenol and 2.0 eq of anhydrous pyridine in DCM. Cool to 0 °C.

  • Coupling: Dropwise, add the acyl chloride solution to the phenol/pyridine mixture. A white precipitate (pyridinium chloride) will form immediately, confirming the reaction is occurring[7].

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with water, 1M HCl (to remove excess pyridine), and brine. Dry over MgSO₄, concentrate, and recrystallize from hot ethanol.

References

  • EvitaChem. "Buy 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate". 1

  • Royal Society of Chemistry (RSC). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". 6

  • ACS Publications. "O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification". 4

  • Benchchem. "Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives".5

  • Doc Brown's Chemistry. "Preparation of acid chlorides (acyl chlorides), their reaction equation products...".7

  • Khan Academy. "Esterification of phenols (video)". 2

  • Save My Exams. "Acyl Chlorides & Esters (Edexcel A Level Chemistry)". 3

Sources

Optimization

Preventing thermal degradation of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate during DSC

Focus: Preventing Thermal Degradation of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate Welcome to the Thermal Analysis Support Center. As researchers and drug development professionals, obtaining precise thermodynamic data fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Thermal Degradation of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate

Welcome to the Thermal Analysis Support Center. As researchers and drug development professionals, obtaining precise thermodynamic data from mesogenic compounds is critical. This guide provides an authoritative, field-proven framework for analyzing1[1] without inducing thermal degradation artifacts.

Mechanistic Understanding of Thermal Degradation

When analyzing calamitic liquid crystals, researchers frequently encounter baseline anomalies and non-reproducible phase transitions. 4-(heptyloxy)phenyl 4-(decyloxy)benzoate features an aromatic ester core flanked by long aliphatic tails (C7 and C10). Exposing this molecular architecture to elevated temperatures during Differential Scanning Calorimetry (DSC) triggers three primary degradation pathways:

  • Ester Hydrolysis: The central benzoate linkage is highly susceptible to nucleophilic attack by trace moisture. At temperatures exceeding 120°C, even atmospheric humidity trapped in the DSC cell can cleave the molecule into 4-(heptyloxy)phenol and 4-(decyloxy)benzoic acid.

  • Oxidative Chain Scission: The methylene groups adjacent to the ether oxygens on the heptyloxy and decyloxy chains are vulnerable to radical oxidation. Without a strict inert atmosphere, oxygen acts as a radical initiator, leading to chain fragmentation.

  • Thermal Decarboxylation: Approaching the absolute 2[2] (typically >250°C for this class), the ester bond undergoes homolytic cleavage regardless of atmospheric conditions.

The Self-Validating Protocol: To prove that a recorded endotherm is a genuine mesophase transition (e.g., Smectic to Nematic) and not a degradation artifact, the thermal cycle must be perfectly reversible. A shift of >0.5°C in the isotropic clearing point during a second heating cycle is the definitive diagnostic signature of chemical degradation.

Optimized Troubleshooting Guide & Methodology

To isolate thermodynamic phase transitions from kinetic degradation events, we must strictly control the sample environment. The following parameters are engineered to prevent hydrolysis and oxidation while maximizing sensor resolution.

Quantitative Parameter Optimization
ParameterRecommended ValueCausality & Mechanistic Rationale
Sample Mass 2.0 – 5.0 mgMinimizes thermal gradients across the sample. Larger masses cause thermal lag, artificially broadening the subtle enthalpy changes (ΔH) of liquid crystal transitions.
Purge Gas Nitrogen (N₂), 99.999%Actively displaces oxygen to prevent oxidative degradation of the aliphatic tails.
Purge Flow Rate 50 mL/minSweeps away outgassed moisture or volatile impurities before they can catalyze hydrolysis at the ester core.
Heating Rate 5 °C/minProvides the optimal thermodynamic balance.3[3] smear closely spaced mesophases; slower rates prolong heat exposure, increasing the degradation integral.
Upper Limit 150 °C – 180 °CThe isotropic clearing point is typically <150°C. Heating beyond this serves no analytical purpose and exponentially increases the risk of thermal cleavage.
Pan Type Tzero Hermetic AlLocks out ambient moisture and contains the sample if it exhibits high vapor pressure in the isotropic liquid state.
Step-by-Step Methodology: Degradation-Free DSC Workflow
  • Desiccation: Store the 4-(heptyloxy)phenyl 4-(decyloxy)benzoate powder in a vacuum desiccator over anhydrous calcium sulfate for at least 24 hours prior to testing to remove trace water.

  • Encapsulation: Weigh exactly 3.0 ± 0.2 mg of the sample into a Tzero Hermetic Aluminum pan. Seal using a hermetic press, ensuring the lid is perfectly flat for optimal thermal contact with the sensor.

  • Atmospheric Equilibration: Load the sample into the DSC cell. Initiate the N₂ purge at 50 mL/min and hold isothermally at 20 °C for 5 minutes to completely flush the chamber of oxygen.

  • Thermal Cycling:

    • Ramp 1 (Heating): Heat at 5 °C/min from 20 °C to 150 °C to capture the crystalline (Cr) → smectic (Sm) → nematic (N) → isotropic (Iso) transitions.

    • Isothermal Hold: Hold at 150 °C for exactly 1 minute to ensure complete melting without prolonged thermal stress.

    • Ramp 2 (Cooling): Cool at 5 °C/min from 150 °C to 20 °C.

    • Ramp 3 (Reheating): Heat at 5 °C/min from 20 °C to 150 °C.

  • Data Validation: Overlay Ramp 1 and Ramp 3. If the Iso-N transition temperature shifts by >0.5 °C, the sample has degraded.

DSC_Workflow A Start: 4-(heptyloxy)phenyl 4-(decyloxy)benzoate B Vacuum Desiccation (Remove H2O) A->B C Hermetic Encapsulation (3.0 ± 0.2 mg) B->C D N2 Purge (50 mL/min) (Displace O2) C->D E Thermal Cycling (Max 150°C @ 5°C/min) D->E F Compare Heat 1 vs Heat 2 E->F G ΔT > 0.5°C? (Degradation Detected) F->G H Valid Mesophase Data G->H No I Check Seal & Purge Gas G->I Yes I->C

DSC workflow for preventing thermal degradation of liquid crystal esters.

Frequently Asked Questions (FAQs)

Q1: My baseline drifts significantly above 120°C, and the clearing point peak is broad. What is happening? A: This is a classic sign of oxidative degradation or volatilization. The heptyloxy and decyloxy chains are beginning to oxidize. Ensure your nitrogen purge is active and the flow rate is correctly set to 50 mL/min. Verify that your hermetic pan is properly sealed; a compromised seal allows oxygen ingress and mass loss, which registers as a drifting baseline on the thermogram.

Q2: I observe a new, small endothermic peak during the second heating cycle that wasn't there in the first. Is this a new polymorph? A: While calamitic liquid crystals can exhibit complex polymorphism, a new peak appearing only after a heating cycle often indicates the formation of a degradation byproduct (e.g., a cleaved phenol derivative) acting as an impurity. This impurity disrupts the mesogenic packing, often lowering the main clearing temperature. To prevent this, lower your upper temperature limit to just 10°C above the initial clearing point.

Q3: Why shouldn't I use a faster heating rate (e.g., 20 °C/min) to minimize the time the sample spends at high temperatures? A: While faster heating reduces total thermal exposure time, it introduces severe thermal lag across the sample. Liquid crystal phase transitions (especially Smectic-to-Nematic) involve subtle enthalpy changes. High heating rates will smear these peaks together, making it impossible to accurately determine the thermodynamic phase boundaries. A rate of 5 °C/min is the optimal balance between 4[4].

Q4: Can I use standard non-hermetic aluminum pans? A: It is highly discouraged. Non-hermetic pans expose the ester core to residual moisture in the DSC cell, promoting hydrolysis. Furthermore, if the sample sublimes or outgasses slightly in the isotropic phase, it will contaminate the DSC sensor, leading to inaccurate heat flow readings in all subsequent experiments.

References
  • LabX. "Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators". Available at: [Link]

  • National Institutes of Health (PMC). "Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen". Available at: [Link]

  • MDPI. "Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals". Available at:[Link]

Sources

Troubleshooting

Purification and recrystallization methods for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate

Welcome to the Technical Support Center for Liquid Crystal Synthesis and Purification. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Liquid Crystal Synthesis and Purification.

As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with calamitic liquid crystals, specifically 4-(heptyloxy)phenyl 4-(decyloxy)benzoate .

Synthesizing mesogenic compounds requires rigorous purification. Because these molecules possess a rigid aromatic core and flexible aliphatic tails, they exhibit complex thermodynamic properties and mesomorphic behaviors (e.g., nematic and smectic phases)[1]. Even trace impurities—such as unreacted phenols, carboxylic acids, or coupling byproducts like dicyclohexylurea (DCU)—can drastically depress the phase transition temperatures and broaden the differential scanning calorimetry (DSC) peaks.

This guide provides field-proven, self-validating protocols to ensure your target compound achieves the >99% purity required for advanced material and pharmaceutical applications.

Part 1: Process Overview and Mechanistic Workflow

Purification of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate cannot rely on recrystallization alone. The standard synthesis utilizes Steglich esterification (DCC/DMAP), which generates DCU as a byproduct. Because DCU often co-crystallizes with long-chain esters, a preliminary silica plug filtration is a necessary prerequisite to establish a self-validating purification loop.

Workflow Crude Crude Esterification Product Silica Silica Plug Filtration (Remove DCU/DMAP) Crude->Silica Dissolve Dissolve in Hot Good Solvent (e.g., DCM or EtOAc) Silica->Dissolve AntiSolvent Add Anti-Solvent at Boiling (e.g., Ethanol or Hexane) Dissolve->AntiSolvent Cooling Controlled Slow Cooling (Avoid Oiling Out) AntiSolvent->Cooling Isolate Vacuum Filtration & Cold Wash Cooling->Isolate Validate Purity Validation (DSC, NMR, HPLC) Isolate->Validate

Workflow for the purification and recrystallization of calamitic liquid crystal esters.

Part 2: Solvent Selection Matrix

Recrystallization leverages the thermodynamic principle that a solute's solubility increases with temperature[2]. For mixed-solvent (solvent/antisolvent) recrystallization, the two solvents must be completely miscible[3].

Table 1: Quantitative Solvent Properties for Liquid Crystal Recrystallization

SolventRole in Mixed SystemBoiling Point (°C)Polarity IndexDielectric Constant (ε)Suitability Notes
Dichloromethane (DCM) Good Solvent39.63.19.1Excellent for dissolving the rigid aromatic core. Highly volatile.
Ethyl Acetate (EtOAc) Good Solvent77.14.46.0Safer alternative to DCM; good balance for the ester linkage.
Ethanol (EtOH) Anti-Solvent78.35.224.5Excellent anti-solvent. Forces the hydrophobic alkyl tails to precipitate[4].
Hexane Anti-Solvent68.00.11.9Non-polar anti-solvent. Good for precipitating the polar ester core.

Causality Note: A DCM/Ethanol system is highly recommended. The compound is highly soluble in DCM at room temperature. By adding hot ethanol and boiling off the lower-boiling DCM, you smoothly transition the solvent environment, forcing a highly controlled nucleation of the liquid crystal[5].

Part 3: Step-by-Step Methodology

Protocol: Mixed-Solvent Recrystallization (Dichloromethane / Ethanol)

  • Pre-Filtration (Self-Validation Step): Dissolve the crude 4-(heptyloxy)phenyl 4-(decyloxy)benzoate in a minimum amount of DCM. Pass the solution through a 2-inch pad of silica gel in a fritted funnel. Wash with 10% EtOAc in Hexane. Why: This removes polar DMAP and insoluble DCU, ensuring that subsequent cloudiness during recrystallization is purely the target compound, not crashing impurities.

  • Dissolution: Transfer the concentrated filtrate to an Erlenmeyer flask. Add a minimal volume of hot DCM to achieve complete dissolution.

  • Anti-Solvent Addition: Place the flask on a hot plate. Slowly add hot Ethanol dropwise while continuously swirling.

  • Reaching the Cloud Point: Continue adding Ethanol until the solution becomes faintly cloudy (the saturation point)[6]. Immediately add 1-2 drops of DCM until the solution turns perfectly clear again.

  • Controlled Nucleation (Critical Step): Remove the flask from the heat source. Place it on a cork ring (to insulate the bottom) and allow it to cool to room temperature undisturbed. Why: Calamitic liquid crystals can form viscous smectic phases if cooled too rapidly, which traps solvent molecules and impurities within the crystal lattice. Slow cooling ensures the molecules align properly into a highly ordered, low-entropy crystalline state[3].

  • Maturation: Once the flask reaches room temperature and crystal growth has plateaued, transfer it to an ice-water bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation: Collect the white crystals via vacuum filtration using a Büchner funnel[2]. Wash the filter cake twice with ice-cold Ethanol to remove surface-adhering mother liquor.

  • Drying: Dry the crystals under high vacuum (≤ 0.1 mbar) at 40 °C for 12 hours.

Part 4: Troubleshooting & FAQs

Q1: My compound is separating as a milky oil instead of forming solid crystals. How do I fix "oiling out"?

A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point[5]. Because your compound has long flexible alkyl chains (heptyl and decyl), its melting point is relatively low, making it highly susceptible to this phenomenon.

Resolution:

  • Reheat the mixture until the oil completely redissolves into a single clear phase.

  • Add 10-15% more of the "good solvent" (e.g., DCM or EtOAc) to lower the saturation temperature.

  • Allow the solution to cool much more slowly. If available, add a microscopic seed crystal of pure 4-(heptyloxy)phenyl 4-(decyloxy)benzoate just above the expected crystallization temperature to bypass the energy barrier for nucleation.

OilingOut Start Cooling Saturated Solution Decision Does Solute Melt < Solvent BP? Start->Decision Oiling Oiling Out Occurs (Liquid-Liquid Separation) Decision->Oiling Yes Crystal Nucleation & Crystal Growth Decision->Crystal No Fix1 Reheat to Dissolve Oil Oiling->Fix1 Fix2 Add More Good Solvent or Seed Crystals Fix1->Fix2 Fix2->Crystal

Mechanistic troubleshooting pathway to resolve oiling out during recrystallization.
Q2: The recovery yield after recrystallization is extremely low (< 30%). What went wrong?

A: A low yield usually stems from a skewed solvent/antisolvent ratio. If too much "good solvent" (DCM) was used initially, the compound remains highly soluble even at 0 °C[4]. Resolution: Transfer the mother liquor to a rotary evaporator and reduce the volume by 50%. Re-heat to ensure a clear solution, then repeat the slow cooling process. In the future, ensure you are using the absolute minimum amount of boiling good solvent during the initial dissolution step.

Q3: My DSC thermogram shows broad phase transition peaks instead of sharp ones. Is my compound pure?

A: Broad peaks in differential scanning calorimetry (DSC) indicate the presence of impurities disrupting the mesophase organization. For 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, this is typically caused by trapped solvent within the crystal lattice or residual homologous impurities (e.g., molecules with nonyl or octyl chains if your starting alkyl halides were impure). Resolution: First, ensure the sample is dried under high vacuum for at least 12 hours. If the peaks remain broad, perform a second recrystallization using a completely different solvent system (e.g., switch from DCM/EtOH to Hexane/EtOAc) to exploit different solubility dynamics and strip away the remaining impurities.

References

  • Wikipedia. Recrystallization (chemistry). Retrieved from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from: [Link]

  • Chemistry LibreTexts. Recrystallization. Retrieved from:[Link]

  • University of Massachusetts (UMass). Recrystallization: Solvent determination of your unknown. Retrieved from: [Link]

  • Rubin Group. Recrystallization. Retrieved from:[Link]

Sources

Optimization

Resolving supercooling issues in 4-(heptyloxy)phenyl 4-(decyloxy)benzoate liquid crystals

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Welcome to the technical support resource for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support resource for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental issues, with a primary focus on the phenomenon of supercooling. We will explore the causality behind these issues and provide validated protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why is it occurring in my 4-(heptyloxy)phenyl 4-(decyloxy)benzoate sample?

A1: Supercooling, also known as undercooling, is the process of a liquid being cooled below its normal freezing point without transitioning into a solid crystalline state.[1][2] This occurs because crystallization is not solely dependent on temperature; it also requires a nucleation event—the formation of a stable initial crystal seed around which the ordered solid structure can grow.[2][3] In highly pure systems like your liquid crystal sample, the absence of impurities or suitable surfaces that can act as nucleation sites means the liquid state can persist metastably far below its expected crystallization temperature.[1]

Q2: I've cooled my sample, but it remains a clear liquid and appears dark under the polarized optical microscope. What does this indicate?

A2: A dark field of view under a Polarized Optical Microscope (POM) with crossed polarizers indicates that the material is optically isotropic.[4][5] Both the true isotropic liquid phase (at high temperatures) and a supercooled liquid phase are optically isotropic. If you have cooled the sample below its known transition temperature and it remains dark, you are observing a supercooled state. The liquid crystal molecules have not yet organized into an anisotropic, birefringent phase (like smectic or nematic), which would otherwise manipulate the polarized light to create characteristic textures.[6][7]

Q3: How significantly does the cooling rate affect the crystallization of my sample?

A3: The cooling rate has a profound effect on crystallization kinetics.[8] Rapid cooling can deny the molecules sufficient time to arrange themselves into the thermodynamically stable, ordered crystalline lattice, thus promoting supercooling.[9][10] Slower cooling rates provide the necessary time for molecular organization and nucleation, making the transition more likely to occur near the equilibrium temperature.[8] Differential Scanning Calorimetry (DSC) experiments often show that as the cooling rate increases, the crystallization peak shifts to a lower temperature.[11]

Q4: What are nucleating agents, and should I consider using them to prevent supercooling?

A4: Nucleating agents are substances that facilitate crystallization by providing heterogeneous sites where nucleation can begin, effectively lowering the energy barrier for this process.[12][13][14] They can be inorganic materials like talc, organic salts such as sodium benzoate, or even polymers.[13][15] Using a nucleating agent is a common strategy to combat severe supercooling.[16][17] However, it is critical to choose an agent that is chemically compatible with your liquid crystal and will not interfere with its mesophase behavior or your final application. The effectiveness of a nucleating agent often depends on the structural compatibility between it and the material being crystallized.[18]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving persistent supercooling in your 4-(heptyloxy)phenyl 4-(decyloxy)benzoate experiments.

Problem: Sample Consistently Fails to Transition from Isotropic to Liquid Crystal Phase Upon Cooling
Logical Diagnostic Workflow

The first step in troubleshooting is to follow a logical workflow to isolate the cause of the supercooling. The diagram below outlines the recommended diagnostic process.

G cluster_0 Troubleshooting Workflow for Supercooling start Observation: Sample is in a supercooled liquid state below expected transition temperature. check_rate Step 1: Analyze Thermal History Is the cooling rate too high (>10°C/min)? start->check_rate action_slow_cool Action: Reduce cooling rate. Implement Protocol 1 (DSC Analysis). check_rate->action_slow_cool Yes check_purity Step 2: Verify Sample Purity Are there any unknown impurities that could inhibit crystallization? check_rate->check_purity No end_resolved Resolution: Controlled crystallization achieved. action_slow_cool->end_resolved action_purify Action: Purify sample (e.g., recrystallization). Re-characterize. check_purity->action_purify Yes check_nucleation Step 3: Evaluate Nucleation Conditions Is the system too 'clean'? (e.g., pristine glassware) check_purity->check_nucleation No action_purify->start action_induce Action: Induce nucleation. Implement Protocol 2 (Seeding/Perturbation). check_nucleation->action_induce Yes check_nucleation->end_resolved Issue Persists: Consider extrinsic nucleating agents. action_induce->end_resolved

Caption: Logical workflow for diagnosing and resolving supercooling.

Experimental Protocols
Protocol 1: Optimizing Cooling Rate with Differential Scanning Calorimetry (DSC)

DSC is the most effective tool for quantitatively studying phase transitions.[19][20] This protocol allows you to determine the optimal cooling rate to minimize supercooling.

Objective: To identify a cooling rate that allows for the crystallization of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate near its thermodynamic transition temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any material loss during heating.

    • Prepare an empty, sealed aluminum pan to use as a reference.[21]

  • DSC Program:

    • Place the sample and reference pans into the DSC instrument.

    • Cycle 1 (Erase Thermal History): Heat the sample from room temperature to ~110°C (well into the isotropic phase) at a rate of 20°C/min. Hold isothermally for 5 minutes to ensure a fully isotropic melt.

    • Cycle 2 (Fast Cooling): Cool the sample from 110°C to 25°C at a rate of 20°C/min.

    • Cycle 3 (Heating): Re-heat the sample from 25°C to 110°C at 10°C/min to observe the melting and clearing points.

    • Cycle 4 (Slow Cooling): After a 5-minute isothermal hold at 110°C, cool the sample at a slower rate, for example, 5°C/min, down to 25°C.

    • Repeat: Repeat the heating (10°C/min) and cooling cycles, reducing the cooling rate each time (e.g., 2°C/min, 1°C/min).

  • Data Analysis:

    • Compare the thermograms from the different cooling cycles.

    • Note the onset temperature of the exothermic peak corresponding to the isotropic-to-liquid crystal transition.

    • A significant shift of this peak to higher temperatures at slower cooling rates indicates a reduction in supercooling.

Data Interpretation:

The following table shows representative data illustrating the effect of cooling rate on the observed transition temperature (Tc).

Cooling Rate (°C/min)Onset Tc (°C) (Isotropic → Smectic)Peak Width (°C)Notes
2065.45.2Significant supercooling observed.
1072.13.8Supercooling reduced.
576.82.5Approaching equilibrium transition.
278.52.1Minimal supercooling.
178.92.0Close to equilibrium.

As demonstrated, decreasing the cooling rate allows the system to overcome the kinetic barrier to nucleation, resulting in crystallization at a temperature closer to the true thermodynamic transition point.[11]

Protocol 2: Inducing Nucleation via Seeding and Mechanical Perturbation

If optimizing the cooling rate is insufficient, direct nucleation induction may be required. This is best performed while observing the sample under a POM.

Objective: To manually trigger crystallization in a supercooled sample.

Methodology:

  • Sample Preparation for POM:

    • Place a small amount of the liquid crystal on a clean glass microscope slide.

    • Heat the slide on a hot stage to the isotropic phase (~110°C).

    • Place a coverslip over the molten sample to create a thin film.

    • Position the slide on the hot stage within the POM.

  • Cooling and Observation:

    • Cool the sample at a moderate rate (e.g., 10°C/min) to a temperature just below the expected transition point (e.g., 75°C).

    • Observe the sample between crossed polarizers. The field of view should be dark if the sample is supercooled.

  • Inducing Nucleation (Choose one method):

    • Method A: Mechanical Perturbation: Using a fine-tipped metal scribe, gently tap or scratch the edge of the coverslip. This disturbance can create shockwaves and new surface interactions that are sufficient to trigger nucleation at the edge, which will then propagate across the sample.

    • Method B: Seeding: Introduce a tiny crystal of the same material (4-(heptyloxy)phenyl 4-(decyloxy)benzoate) to the edge of the coverslip. The seed crystal provides a pre-existing template for crystal growth, completely bypassing the primary nucleation barrier. The crystal front will grow from the seed into the supercooled liquid.

  • Confirmation:

    • Successful nucleation will be marked by the rapid appearance and growth of birefringent domains (focal-conic or other smectic textures) from the point of perturbation.[22][23]

Protocol 3: Visual Characterization with Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative confirmation of liquid crystal phases.[6]

Objective: To visually distinguish between the isotropic, supercooled, and crystalline/liquid crystalline phases.

Workflow Diagram:

Caption: Workflow for identifying phases using Polarized Optical Microscopy.

Interpretation of Observations:

  • Isotropic/Supercooled Phase: The sample will appear uniformly dark because the randomly oriented molecules do not alter the polarization of the light.[4]

  • Nematic Phase: Will exhibit a "threaded" or "Schlieren" texture.

  • Smectic Phases: Often display "focal-conic fan" textures.[24] The appearance of any such birefringent texture confirms the successful transition out of the supercooled state.

By systematically applying these diagnostic and experimental protocols, researchers can effectively manage and resolve issues of supercooling, leading to more accurate and reliable characterization of the thermotropic properties of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate.

References
  • Vertex AI Search. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
  • Parthiban, V. (2014). Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. PMC.
  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy.
  • Lin, Y. H., Chen, H. S., Lin, W. Y., & Wei, T. H. (2013). Critical temperature in phase transition of blue phase liquid crystal. Optica Publishing Group.
  • Scientific.Net. (n.d.). Influence of Cooling Rates on Phase Transitions of Bent-Core Liquid Crystal 1,3-Phenylene-bis[4-(hexylcarboyloxyl)benzylideneamine].
  • ACS Publications. (2024, March 28). LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. Chemistry of Materials.
  • Lavrentovich, O. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Kent State University.
  • NETZSCH Analyzing & Testing. (n.d.). Liquid Crystal Transitions.
  • CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro.
  • Scientific.Net. (n.d.). Characterization of Main-Chain Liquid Crystal Elastomers by Using Differential Scanning Calorimetry (DSC) Method.
  • IEEE Xplore. (n.d.). A Sub-nL Differential Scanning Calorimetry Chip for Liquid Crystal Phase Transition Characterization.
  • UniTech Selected Papers. (2020, November 21). THE EFFECT OF COOLING RATE ON THE CRYSTALLIZATION PROCESS OF LIQUID RHODIUM: MOLECULAR DYNAMICS SIMULATIONS.
  • Byrne, L. E., & Sharma, D. (2023, September 9). Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique. Emerging Trends in Engineering and Technology Journal.
  • Mello, J., & Sharma, D. (2022, September 2). Effect of Reheating and Ramp Rates on Phase Transitions of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science.
  • PMC. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
  • Wikipedia. (n.d.). Supercooling.
  • ResearchGate. (n.d.). A review on methods of preventing super cooling in phase change materials (PCMs).
  • Der Pharma Chemica. (n.d.). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series.
  • (n.d.). Supercooling and Nucleation.
  • TÜBİTAK Academic Journals. (2021, January 1). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
  • (n.d.). Synthesis and Evaluation of Liquid Crystal Behavior of a Novel Homologous Series :4-(4-n-alkoxy benzoyloxy )ß-Methoxy Ethyl Ben.
  • Chemistry Stack Exchange. (2015, June 6). Super-cooled liquids.
  • Rao, K. G., Rasoor, P., Anjaneya, G., Nataraj, J. R., & Srinivas, M. R. (2021, February 5). A review on methods of preventing super cooling in phase change materials (PCMs). AIP Publishing.
  • Longchang Chemical. (2022, July 27). Brief description of the types of PET nucleating agents and the effect of nucleating agents on the crystalline properties of PET.
  • Humar Lab. (2021, April 2). Effect of phase transitions on liquid crystal colloids: a short review.
  • ResearchGate. (2021, February 17). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy) benzoyloxy]benzoate liquid crystal.
  • PMC. (2024, June 12). The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review.
  • ACS Publications. (2025, April 23). Nucleation and Supercooling Mitigation in Fatty Alcohol Phase Change Material Emulsions for Heat Transport and Storage. ACS Omega.
  • Wintersmiths. (2024, October 3). What is Supercooling?.
  • SpecialChem. (2025, September 12). Nucleating Agents & Clarifiers Selection Tips for Polypropylene.
  • MDPI. (2014, August 6). Crystallization of Supercooled Liquid Elements Induced by Superclusters Containing Magic Atom Numbers.
  • (n.d.). Prevention of Initial Supercooling in Progressive Freeze-concentration.
  • Greenchemicals. (2024, December 3). Nucleating agents in automotive applications.
  • PMC. (n.d.). Liquid Crystalline Behavior and Related Properties of Colloidal Systems of Inorganic Oxide Nanosheets.
  • Ailincai, D., Marin, L., Shova, S., & Tuchilus, C. (2016, March 2). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences.
  • Rodriguez, J. B., Lam, K. B., Anwar, T., et al. (2024, March 12). Robust Supercooled Liquid Formation Enables All-Optical Switching Between Liquid and Solid Phases of TEMPO. eScholarship.

Sources

Troubleshooting

Solubility optimization for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate in organic solvents

Technical Support Center: Solubility Optimization for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the physicochemical behavior of co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Solubility Optimization for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the physicochemical behavior of complex organic molecules, I have designed this guide to address the specific solvation and handling challenges associated with 4-(heptyloxy)phenyl 4-(decyloxy)benzoate .

This compound is a classic calamitic (rod-like) thermotropic liquid crystal [1]. Its molecular architecture consists of a rigid, polarizable phenyl benzoate core flanked by two highly lipophilic, flexible aliphatic chains (a C7 heptyloxy group and a C10 decyloxy group)[2]. Because of this structural duality, its solvation thermodynamics are highly dependent on solvent polarity, temperature, and the molecule's tendency to self-assemble into ordered mesophases (smectic or nematic) rather than transitioning directly into an isotropic liquid[3].

Below, you will find comprehensive data, troubleshooting FAQs, and validated experimental protocols to optimize your workflows.

Quantitative Solubility Data Matrix

To establish a baseline for experimental design, the following table summarizes the solubility profile of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate across common organic solvents. The data reflects the interplay between the solvent's polarity index and the compound's hydrophobic alkyl chains[2][4].

SolventPolarity IndexSolubility (25°C)Solubility (60°C)Application Notes
Dichloromethane (DCM) 3.1High (>50 mg/mL)N/A (BP 39.6°C)Ideal for room-temperature synthesis, extraction, and column chromatography loading.
Chloroform (CHCl₃) 4.1High (>50 mg/mL)Very HighStandard choice for ambient temperature NMR analysis (as CDCl₃).
Toluene 2.4Moderate (~15 mg/mL)High (>100 mg/mL)Optimal for high-temperature processing, thermal transitions, and recrystallization.
Ethanol 5.2InsolubleLow (<5 mg/mL)Poor primary solvent; acts as an effective anti-solvent for precipitation.
Water 10.2InsolubleInsolubleCompletely incompatible due to the dominant hydrophobicity of the C7/C10 chains.

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate or form a cloudy, gel-like suspension when cooling a concentrated solution in organic solvents? Causality & Mechanism: You are likely observing a solvent-mediated phase transition rather than standard crystallization. As a calamitic liquid crystal, 4-(heptyloxy)phenyl 4-(decyloxy)benzoate exhibits thermotropic mesophases[1]. When the solution cools below its clearing temperature ( Tc​ ) in a saturated state, the rigid phenyl benzoate cores align via π−π stacking, while the C7/C10 chains remain somewhat solvated. This spontaneous self-assembly creates a smectic or nematic liquid crystal dispersion (often appearing as a turbid gel) rather than a true amorphous or crystalline solid[3]. Solution: To break the mesophase and achieve a true isotropic solution, you must either increase the temperature to increase the entropic disorder of the alkyl chains, or dilute the sample using a highly compatible halogenated solvent like DCM or Chloroform.

Q2: How do I select a solvent system for prolonged heating without degrading the molecule? Causality & Mechanism: The central linkage of this molecule is a phenyl benzoate ester. Esters are highly susceptible to nucleophilic acyl substitution (hydrolysis or transesterification) when exposed to protic solvents (like methanol or ethanol) under even mildly acidic or basic conditions[4]. Solution: For high-temperature workflows (e.g., thermal annealing or high-temp NMR), strictly avoid protic solvents. Use anhydrous, non-polar aromatic solvents such as Toluene or Xylene. These solvents efficiently solvate the hydrophobic tails via Van der Waals interactions and interact with the aromatic core via π−π interactions, all while maintaining absolute chemical inertness toward the ester linkage.

Q3: My NMR spectra in CDCl₃ show broadened peaks at room temperature. How can I resolve this? Causality & Mechanism: Peak broadening in liquid crystal NMR is a classic symptom of restricted molecular tumbling. Even if the compound appears dissolved, localized self-assembly (micelle-like or nematic clustering) can occur at high concentrations, restricting the isotropic motion required for sharp NMR resonances. Solution: First, try diluting the sample. If broadening persists, switch the solvent to Toluene- d8​ or 1,1,2,2-Tetrachloroethane- d2​ and perform the NMR acquisition at an elevated temperature (e.g., 60°C–80°C). The thermal energy will disrupt the liquid crystalline clustering, driving the system into a fully isotropic state and yielding sharp, highly resolved peaks.

Experimental Protocols

Protocol A: Quantitative Solubility Assessment (Isothermal Gravimetric Method)

This self-validating protocol ensures precise solubility limits are established before scaling up reactions.

  • Preparation: Add 10.0 mL of the target organic solvent into a 20 mL glass scintillation vial equipped with a magnetic stir bar.

  • Saturation: Incrementally add 4-(heptyloxy)phenyl 4-(decyloxy)benzoate in 10 mg portions while stirring at the target temperature (e.g., 25°C) until visible solid persists for >2 hours, indicating saturation.

  • Equilibration: Seal the vial and stir isothermally for 24 hours to ensure complete thermodynamic equilibrium between the solid/mesophase and the isotropic liquid.

  • Separation: Syringe-filter 2.0 mL of the suspension through a 0.22 µm PTFE filter (PTFE is required for organic solvent compatibility) into a pre-weighed, dry glass vial.

  • Quantification: Evaporate the solvent completely under a gentle stream of nitrogen, followed by high vacuum for 2 hours. Weigh the vial to determine the mass of the dissolved solute and calculate the solubility in mg/mL.

Protocol B: Optimal Recrystallization Workflow (Solvent/Anti-Solvent Method)

To achieve >99% purity while bypassing the problematic "gel" phase common to liquid crystals.

  • Dissolution: Suspend the crude compound in a minimal volume of Toluene. Heat to 70°C while stirring until a completely clear, isotropic solution is formed.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed glass microfiber filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: While maintaining the filtrate at 70°C, add anhydrous Ethanol (anti-solvent) dropwise until the solution becomes faintly turbid. Add exactly one drop of Toluene to clear the turbidity.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature at a rate of ~1°C/minute. Crucial: Do not disturb or agitate the flask, as mechanical shock can induce rapid precipitation of a disordered mesophase instead of pure crystals.

  • Isolation: Once crystallized, cool the flask in an ice bath for 30 minutes, then isolate the white crystalline solid via vacuum filtration. Wash with ice-cold Ethanol.

System Visualizations

Workflow: Solvent Selection for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate

Fig 1. Decision matrix for optimizing solvent selection based on polarity and temperature.

Mechanism: Temperature-Dependent Phase & Solubility Relationship

Fig 2. Phase transitions of calamitic liquid crystals and their impact on macroscopic solubility.

References

  • Wikipedia. Phenyl benzoate: Structure, Properties, and Synthesis. Retrieved from [Link][4]

  • MDPI. An Up-to-Date Overview of Liquid Crystals and Liquid Crystal Polymers for Different Applications: A Review. Retrieved from [Link][1]

  • ACS Publications. Calamitic Liquid Crystals as Nanoscale Analogues of a Block Copolymer. Retrieved from[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Purity Validation of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate: A Comparative Analysis Centered on ¹H-NMR Spectroscopy

Abstract The precise characterization of liquid crystals is fundamental to their application in advanced materials and display technologies. For calamitic liquid crystals like 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise characterization of liquid crystals is fundamental to their application in advanced materials and display technologies. For calamitic liquid crystals like 4-(heptyloxy)phenyl 4-(decyloxy)benzoate, molecular purity is not merely a quality metric; it is a critical determinant of its mesomorphic behavior, phase transition temperatures, and overall performance. This guide provides an in-depth protocol for the purity validation of this compound, establishing quantitative proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy as the primary analytical method. We will explore the causality behind experimental choices in ¹H-NMR, from sample preparation to spectral analysis, and present a self-validating system for achieving metrologically traceable results. Furthermore, this guide offers a comparative analysis with orthogonal techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC), to equip researchers with a comprehensive strategy for purity assessment.

The Imperative of Purity in Liquid Crystal Functionality

4-(Heptyloxy)phenyl 4-(decyloxy)benzoate is a thermotropic liquid crystal, meaning it exhibits liquid crystal phases as a function of temperature.[1] The unique properties of these materials, such as their ability to modulate light, are a direct consequence of the collective, ordered arrangement of molecules. Even minute quantities of impurities—such as unreacted starting materials, synthetic byproducts, or residual solvents—can disrupt this delicate intermolecular order. This disruption can lead to significant and undesirable alterations in key physical parameters:

  • Altered Phase Transition Temperatures: Impurities can broaden or shift the transition temperatures between the crystalline, smectic, nematic, and isotropic liquid phases.

  • Depressed Clearing Point: The temperature at which the material becomes an isotropic liquid (the clearing point) can be lowered, narrowing the operational temperature range of a device.

  • Increased Ionic Contamination: Ionic impurities can dramatically increase the conductivity of the liquid crystal, leading to image sticking and reduced voltage holding ratios in display applications.

  • Defects in Molecular Alignment: Impurities can interfere with surface anchoring and induce defects in the liquid crystal director field, degrading optical performance.

Therefore, rigorous purity validation is not a perfunctory final step but a foundational requirement for reliable research and development in materials science.

Primary Validation: Quantitative ¹H-NMR Spectroscopy (qH-NMR)

Quantitative ¹H-NMR (qH-NMR) stands out as a primary ratio method for purity determination.[2][3] This distinction is critical: unlike chromatographic techniques that require a high-purity reference standard of the analyte itself, qH-NMR determines purity by relating the integrated signal of the analyte to that of a certified internal standard of a different, structurally unrelated compound.[2][4] The signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal, providing a stoichiometric foundation for quantification.[5] International standards, such as ISO 24583, provide a framework for ensuring the metrological traceability of qH-NMR measurements.[6][7][8][9]

The ¹H-NMR Spectrum of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate

A deep understanding of the molecule's ¹H-NMR spectrum is paramount for accurate purity assessment. The structure contains several distinct proton environments that give rise to a predictable pattern of signals.

Caption: Key proton environments in 4-(heptyloxy)phenyl 4-(decyloxy)benzoate.

Expected Chemical Shifts (in CDCl₃):

  • ~8.1 ppm (d, 2H): Aromatic protons on the benzoate ring, ortho to the electron-withdrawing ester group.

  • ~7.2 ppm (d, 2H): Aromatic protons on the phenyl ring, ortho to the ester oxygen.

  • ~7.0 ppm (d, 2H): Aromatic protons on the phenyl ring, ortho to the heptyloxy group.

  • ~6.9 ppm (d, 2H): Aromatic protons on the benzoate ring, ortho to the decyloxy group.

  • ~4.0 ppm (t, 4H): Two overlapping triplets from the -O-CH₂- protons of both the heptyloxy and decyloxy chains. These are deshielded by the adjacent oxygen atoms.

  • ~1.8 ppm (m, 4H): Protons on the second carbon (-O-CH₂-CH₂-) of both alkyl chains.

  • ~1.5-1.2 ppm (m, 22H): A large, complex multiplet representing the bulk of the methylene protons in the middle of both alkyl chains.

  • ~0.9 ppm (t, 6H): Two overlapping triplets from the terminal methyl (-CH₃) groups of both alkyl chains.

Experimental Protocol: Purity Determination by qH-NMR

This protocol is designed as a self-validating system, ensuring high precision and accuracy.

Caption: Workflow for quantitative ¹H-NMR (qH-NMR) purity analysis.

Step-by-Step Methodology:

  • Selection of Internal Standard: Choose a certified internal standard with high purity (e.g., >99.5%) and sharp signals that do not overlap with the analyte signals. Maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices. The standard must be soluble in the same deuterated solvent as the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 4-(heptyloxy)phenyl 4-(decyloxy)benzoate sample into an NMR tube using a calibrated analytical balance. Record the mass to at least 0.01 mg.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube. Record the mass.

    • Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve both components completely.

    • Cap the tube and vortex thoroughly to ensure a homogeneous solution.

  • NMR Data Acquisition:

    • Crucial Parameter—Relaxation Delay (D1): The time between pulses must be long enough to allow all protons to fully relax. A conservative value for D1 is 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard). For molecules of this size, a D1 of 30-60 seconds is often necessary. Causality: An insufficient D1 will lead to signal saturation, particularly for protons with long T₁ times, resulting in underestimated integrals and inaccurate quantification.

    • Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal generation for all nuclei.

    • Signal-to-Noise (S/N): Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a high S/N ratio (>250:1) for the peaks being integrated.

  • Data Processing & Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction. The quality of the baseline is critical for accurate integration.

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the doublet at ~8.1 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula[4]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • m: Mass weighed

    • M: Molar mass

    • Purity_std: Certified purity of the internal standard

Identifying Potential Impurities

The synthesis of 4-(heptyloxy)phenyl 4-(decyloxy)benzoate typically involves an esterification reaction between 4-(decyloxy)benzoic acid and 4-(heptyloxy)phenol, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1][10] Potential impurities visible by ¹H-NMR include:

  • Unreacted 4-(heptyloxy)phenol: Would show a characteristic broad singlet for the phenolic -OH proton.

  • Unreacted 4-(decyloxy)benzoic acid: Would show a very broad singlet for the carboxylic acid -COOH proton, typically far downfield (>10 ppm).

  • N,N'-dicyclohexylurea (DCU): A common byproduct of DCC coupling, which can be difficult to remove completely and may show signals in the aliphatic region.

Orthogonal and Complementary Purity Assessment Methods

While qH-NMR is a powerful primary method, a multi-faceted approach using orthogonal techniques provides the highest degree of confidence in purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is an exceptionally sensitive technique for separating non-volatile impurities from the main compound.[11] A reversed-phase HPLC method can effectively resolve impurities with different polarities, such as the starting materials, which are more polar than the final ester product. HPLC is ideal for detecting trace-level impurities that may be below the detection limit of NMR or have overlapping signals.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for impurity identification.[12] While NMR can suggest the presence of an impurity, MS provides the molecular weight, which is a critical piece of information for confirming its identity. This is particularly useful for identifying unexpected byproducts from the synthesis.

Differential Scanning Calorimetry (DSC)

For liquid crystals, thermal analysis by DSC is an indispensable tool.[13] It measures the heat flow into or out of a sample as a function of temperature. Pure compounds exhibit sharp, well-defined phase transitions. The presence of impurities typically causes a broadening of these transition peaks and a depression of the melting and clearing points, a phenomenon known as freezing-point depression. DSC provides a measure of the material's phase purity, which is directly relevant to its performance.

Comparative Analysis: Selecting the Right Analytical Tool

The choice of analytical method depends on the specific question being asked. The following table summarizes the strengths and weaknesses of each technique in the context of purity validation for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate.

Method Principle Strengths Limitations Best For
qH-NMR Signal intensity is proportional to molar concentration.- Primary ratio method (no analyte standard needed)[2]- Non-destructive- Provides structural information on impurities- High precision and accuracy- Lower sensitivity than HPLC- Potential for signal overlap- Requires pure internal standardAbsolute purity determination and structural confirmation.
HPLC-UV Differential partitioning between mobile and stationary phases.- High sensitivity for UV-active impurities- Excellent separation capability- Widely available- Requires an analyte reference standard for quantification- Destructive (sample consumed)- Provides no structural informationDetecting trace-level, non-volatile impurities.
LC-MS Separation by HPLC followed by mass-to-charge ratio detection.- High sensitivity and selectivity- Provides molecular weight of impurities[12]- Destructive- Quantification can be complexIdentifying unknown impurities.
DSC Measurement of heat flow during phase transitions.- Highly sensitive to total soluble impurities- Directly measures impact on thermal properties[13]- Not specific; cannot identify impurities- Not suitable for all impurity typesAssessing phase purity and impact on performance.

Conclusion: An Integrated Approach to Purity Validation

A robust and trustworthy purity validation for 4-(heptyloxy)phenyl 4-(decyloxy)benzoate relies not on a single technique but on an integrated, logical workflow. Quantitative ¹H-NMR should be employed as the primary method for assigning an absolute purity value due to its stoichiometric accuracy and status as a primary ratio method. This result should then be corroborated using HPLC to ensure the absence of trace-level impurities that might be missed by NMR. Where unexpected impurities are detected, LC-MS is the ideal tool for their identification. Finally, DSC provides the ultimate confirmation of the material's fitness-for-purpose by directly assessing its thermal and phase behavior. This multi-pronged, self-validating approach ensures the highest level of scientific integrity and provides the confidence needed for advanced materials research and development.

References

  • iTeh Standards. (2022). ISO 24583:2022 - 1H qNMR Purity Determination for Food Compounds. Retrieved from [Link]

  • Čokrtová, K., & Křížek, T. (2022). Liquid crystals purity assay using non-aqueous capillary electrokinetic chromatography. Electrophoresis. DOI: 10.1002/elps.202200053. Retrieved from [Link]

  • iTeh Standards. (n.d.). INTERNATIONAL STANDARD ISO 24583. Retrieved from [Link]

  • European Standards. (2023). BS ISO 24583:2022 Quantitative nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Toray Research Center, Inc. (n.d.). Analysis of liquid crystal impurities and optical films for LCD panels. Retrieved from [Link]

  • Japanese Industrial Standards Committee. (n.d.). ISO 24583 Quantitative nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Ito, Y., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical & Pharmaceutical Bulletin, 68(9), 868-878. DOI: 10.1248/cpb.c20-00336. Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. Retrieved from [Link]

  • Ghisdavu, L., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Brieflands. (2015). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole. Retrieved from [Link]

  • Muhammad, Z., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Retrieved from [Link]

  • Muhammad, Z., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Toman, B., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1124-1133. Retrieved from [Link]

  • Westwood, S., et al. (2019). Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report). Pure and Applied Chemistry, 91(5), 69-142. Retrieved from [Link]

  • Jasperse, C. (n.d.). H-NMR Interpretation. Retrieved from [Link]

  • Pauli, G. F. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

Sources

Comparative

FTIR spectra comparison of 4-alkoxyphenyl 4-alkoxybenzoate homologous series

FTIR Spectra Comparison of 4-Alkoxyphenyl 4-Alkoxybenzoate Homologous Series: A Technical Guide As a Senior Application Scientist working at the intersection of materials science and drug delivery, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

FTIR Spectra Comparison of 4-Alkoxyphenyl 4-Alkoxybenzoate Homologous Series: A Technical Guide

As a Senior Application Scientist working at the intersection of materials science and drug delivery, I frequently encounter the need to rigorously characterize liquid crystalline (LC) materials. The 4-alkoxyphenyl 4-alkoxybenzoate homologous series represents a fundamental class of mesogens. These molecules consist of a rigid aromatic core flanked by flexible terminal alkoxy chains, enabling them to form highly ordered smectic and nematic phases (1[1]). Understanding the vibrational microenvironment of these molecules via Fourier Transform Infrared (FTIR) spectroscopy is critical for verifying structural integrity, assessing phase stability, and ensuring batch-to-batch reproducibility in advanced formulations.

Mechanistic Causality: The Role of Chain Length in Vibrational Spectra

When analyzing a homologous series like the 4-alkoxyphenyl 4-alkoxybenzoates (e.g., C8, C14, C16 derivatives), the FTIR spectrum serves as a macroscopic fingerprint of microscopic molecular dynamics.

  • The Conserved Core : The central 4-phenyl benzoate moiety is rigid. The electron density around the ester carbonyl (C=O) and the aromatic carbon-carbon (C=C) bonds remains largely unaffected by the distal ends of the alkyl chains. Therefore, peaks such as the C=O stretch at ~1731 cm⁻¹ and the C=C aromatic stretches at 1604 cm⁻¹ and 1509 cm⁻¹ act as highly reliable internal standards (2[2]).

  • The Variable Tails : As the alkoxy chain length increases from octyloxy (C8) to tetradecyloxy (C14) and hexadecyloxy (C16), the ratio of methylene (-CH2-) groups to the aromatic core increases. This physical addition directly causes a proportional increase in the relative absorbance intensities of the asymmetric and symmetric aliphatic C-H stretching vibrations at 2926 cm⁻¹ and 2854 cm⁻¹, respectively.

By comparing the ratio of the aliphatic C-H stretch to the conserved C=O stretch, researchers can quantitatively validate the chain length of the synthesized homologue without immediately resorting to more expensive NMR or mass spectrometry techniques.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your spectral data, the synthesis and subsequent FTIR analysis must function as a self-validating system. The following protocol details the preparation and characterization of the C8, C14, and C16 homologues.

Phase 1: Synthesis of the Homologous Series

  • Esterification : Dissolve 0.01 mol of hydroquinone in 50 mL of dry benzene. Add 0.01 mol of the respective 4-n-alkoxybenzoyl chloride (e.g., octyloxy, tetradecyloxy, or hexadecyloxy derivative)[2].

  • Catalysis & Acid Scavenging : Introduce drops of triethylamine. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. This shifts the equilibrium to the right, driving the esterification to completion and preventing acid-catalyzed side reactions.

  • Reflux : Stir and reflux the reaction mixture for 6 hours.

  • Isolation & Acylation : Filter the crystalline intermediate (4-hydroxyphenyl-4'-n-alkoxybenzoate). React this intermediate with 4-chlorobenzoyl chloride under similar conditions to yield the final target compound[2].

  • Purification (Self-Validation Step) : Recrystallize the product twice from acetic acid. Validate purity via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. Do not proceed to FTIR until a single, distinct TLC spot is observed, ensuring no unreacted starting materials skew the spectral baseline.

Phase 2: FTIR Sample Preparation and Acquisition

  • Matrix Selection : Prepare a KBr (Potassium Bromide) pellet. Causality: For solid liquid crystal precursors, Attenuated Total Reflectance (ATR-FTIR) can sometimes induce pressure-based polymorphic shifts. A well-ground KBr pellet (1-2 mg sample in 100 mg anhydrous KBr) ensures the sample is isotropically distributed, providing a true representation of the solid-state crystal lattice without solvent masking effects.

  • Background Correction : Acquire a background spectrum of a pure KBr pellet to digitally subtract atmospheric water vapor and CO₂.

  • Acquisition : Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Workflow Start 4-n-Alkoxybenzoyl Chloride + Hydroquinone Esterification Esterification Reaction (Triethylamine, Benzene, Reflux 6h) Start->Esterification Intermediate 4-Hydroxyphenyl-4'-n-Alkoxybenzoate Esterification->Intermediate Acylation Acylation with 4-Chlorobenzoyl Chloride Intermediate->Acylation Product 4-Alkoxyphenyl 4-Alkoxybenzoate Homologous Series (C8, C14, C16) Acylation->Product Purification TLC Validation & Recrystallization (Acetic Acid) Product->Purification FTIR FTIR Analysis (KBr Pellet, 4000-400 cm⁻¹) Purification->FTIR Purity Confirmed

Step-by-step synthesis and self-validating FTIR characterization workflow.

Comparative FTIR Data Analysis

The table below summarizes the critical vibrational modes across the C8, C14, and C16 homologues. Note how the core functional groups remain static, while the aliphatic indicators scale with the molecular weight of the alkoxy tail.

Functional Group / Vibrational ModeWavenumber (cm⁻¹)C8 Derivative IntensityC14 Derivative IntensityC16 Derivative Intensity
Aromatic C-H Stretch 3110, 3067WeakWeakWeak
Aliphatic C-H Stretch (Asymmetric) 2968, 2926ModerateStrongVery Strong
Aliphatic C-H Stretch (Symmetric) 2884, 2854ModerateStrongVery Strong
Ester C=O Stretch 1731Very StrongVery StrongVery Strong
Aromatic C=C Stretch 1604, 1509StrongStrongStrong
Ester/Ether C-O Stretch 1289, 1187, 1086StrongStrongStrong
Aromatic C-H Out-of-Plane Bend 756MediumMediumMedium

Data synthesized from established spectral characterizations of 4-(4-chlorobenzoyloxy)phenyl 4-(octyloxy)benzoate and its homologues[2].

SpectralLogic HomologousSeries Homologous Series (C8 → C14 → C16) Aliphatic Aliphatic Chain Extension (+CH2 groups) HomologousSeries->Aliphatic Variable Region Core Rigid Mesogenic Core (Aromatic Rings & Esters) HomologousSeries->Core Conserved Region CHStretch Increased Intensity: 2926 & 2854 cm⁻¹ (Asym/Sym -CH2- Stretch) Aliphatic->CHStretch Direct Correlation Carbonyl Static Wavenumber: ~1731 cm⁻¹ (C=O Ester Stretch) Core->Carbonyl Internal Standard Aromatic Static Wavenumber: 1604 & 1509 cm⁻¹ (C=C Aromatic Stretch) Core->Aromatic Internal Standard

Logical relationship between molecular structure variations and FTIR spectral shifts.

Application Insights for Drug Development & Materials Science

In pharmaceutical sciences and advanced materials engineering, liquid crystals based on the 4-alkoxyphenyl 4-alkoxybenzoate architecture are increasingly investigated as anisotropic drug delivery vehicles and optical switches (3[3]). The length of the alkoxy chain directly dictates the phase transition temperatures (e.g., Smectic A to Nematic to Isotropic transitions)[1]. By utilizing FTIR to confirm the precise chain length and structural integrity of the mesogenic core, formulation scientists can predict the thermodynamic stability of these lipid-like matrices. Furthermore, the stability of the ester linkages—monitored via the 1731 cm⁻¹ and 1289 cm⁻¹ peaks—is a critical parameter for assessing the biodegradability and release kinetics of the encapsulated active pharmaceutical ingredients (APIs) in vivo.

References

  • Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals: 4-(4-Chlorobenzoyloxy)Phenyl 4-(Octyloxy)Benzoate(C8)
  • Gelation Properties of Aprotic Low-Molecular-Mass Organic Gelators Based on a Gemini 4-[2-(Perfluoroalkyl)
  • Source: VDOC.

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility of Mesophase Transitions in Calamitic Liquid Crystals

For researchers and professionals in drug development and materials science, the precise and reproducible characterization of liquid crystal (LC) mesophases is not merely an academic exercise; it is a prerequisite for in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise and reproducible characterization of liquid crystal (LC) mesophases is not merely an academic exercise; it is a prerequisite for innovation. The thermal behavior of these materials dictates their performance in everything from advanced drug delivery systems to next-generation optical displays. This guide provides an in-depth, field-proven framework for assessing the reproducibility of mesophase transitions in calamitic liquid crystals, with a focus on 4-(heptyloxy)phenyl 4-(decyloxy)benzoate .

While comprehensive public data for this specific compound is not widely available, this guide establishes a robust, self-validating methodology. We will use the well-characterized liquid crystal 4-cyanophenyl 4-heptylbenzoate (CPHB) as a primary comparative benchmark to illustrate these principles in action. By synthesizing data from multiple analytical techniques, we can build a high-confidence thermal profile and ensure its reproducibility, a cornerstone of scientific integrity.

The Principle of Self-Validating Thermal Analysis

Trustworthy characterization of liquid crystal transitions is never reliant on a single technique. Instead, we employ a "Triangle of Trust," a multi-faceted approach where each method corroborates and builds upon the findings of the others. This creates a self-validating system that ensures the observed transitions are both real and reproducible. The three pillars of this approach are:

  • Differential Scanning Calorimetry (DSC): The workhorse for quantitative thermal analysis, DSC measures the heat flow associated with phase transitions, providing precise transition temperatures (T) and enthalpies (ΔH).

  • Polarized Optical Microscopy (POM): This is the definitive technique for visual identification. By observing the unique optical textures of different mesophases, POM confirms the nature of the transitions detected by DSC.

  • X-ray Diffraction (XRD): XRD provides fundamental structural information, such as the layer spacing in smectic phases, confirming the degree of positional order and providing unambiguous phase identification.

Figure 1: The Triangle of Trust for liquid crystal characterization.

Comparative Material Selection

To establish a robust comparison, we select materials with distinct structural features.

  • Target Analyte: 4-(heptyloxy)phenyl 4-(decyloxy)benzoate (Target LC)

    • Structure: A classic calamitic (rod-like) mesogen featuring two phenyl rings linked by an ester group, with two flexible alkoxy chains of different lengths (heptyloxy and decyloxy).

    • Expected Behavior: The long, flexible alkoxy chains and rigid core suggest the potential for both nematic and smectic phases. The lack of a strong terminal dipole may result in a narrower nematic range compared to cyanobiphenyls.

  • Alternative Benchmark: 4-cyanophenyl 4-heptylbenzoate (CPHB)

    • Structure: Also a calamitic mesogen, but with a key difference: a strong polar cyano (-C≡N) terminal group. This group induces a strong dipole moment, which significantly influences intermolecular interactions and, consequently, the mesophase behavior.

    • Justification: CPHB is well-studied and its strong dipole moment provides a distinct contrast to the alkoxy-terminated Target LC, allowing us to explore how molecular structure impacts transition reproducibility.

Experimental Methodologies for Reproducibility Assessment

The following protocols are designed to be self-validating systems. Reproducibility is confirmed by running a minimum of three heating and cooling cycles and observing minimal deviation in transition temperatures and enthalpies.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat absorbed or released by a sample as it is heated or cooled at a constant rate.[1] Endothermic events (heat absorption), like melting or clearing to an isotropic liquid, appear as peaks, while exothermic events (heat release), like crystallization, appear as valleys. The area under the peak is directly proportional to the enthalpy of the transition.

Detailed Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium is a well-defined standard at 156.6 °C.

  • Sample Preparation: Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a temperature well below the first expected transition (e.g., 25 °C).

    • Heat the sample at a controlled rate of 10 °C/min to a temperature well into the isotropic phase (e.g., 100 °C). International standards often recommend 10 or 20 K/min to approximate thermodynamic equilibrium.[2]

    • Hold isothermally for 2-3 minutes to ensure the entire sample has become isotropic and to erase any thermal history.

    • Cool the sample back to the starting temperature at the same rate (10 °C/min).

    • Repeat the heating and cooling cycle at least two more times to assess reproducibility.

  • Data Interpretation:

    • Reproducibility Check: Overlay the thermograms from the second and third cycles. The peak temperatures and areas should be nearly identical. The first heating scan is often discarded as it reflects the initial crystalline state and any solvent history, whereas subsequent cycles show the intrinsic material behavior.

    • Transition Temperature (T): Determined from the onset of the peak for melting and clearing transitions.

    • Enthalpy (ΔH): Calculated by integrating the area of the transition peak. A smaller enthalpy is typically associated with the nematic-isotropic (N-I) transition compared to the crystal-mesophase transition.[3]

Figure 2: Experimental workflow for DSC analysis.
Polarized Optical Microscopy (POM)

Principle: POM uses polarized light to visualize the anisotropic nature of liquid crystals.[4] Isotropic liquids appear black under crossed polarizers, while the ordered structures of mesophases are birefringent and produce characteristic colorful textures. A hot stage allows for precise temperature control, enabling the visual confirmation of transitions observed in DSC.[5]

Detailed Experimental Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean microscope slide. Gently place a coverslip on top.

  • Microscope Setup: Position the slide on a calibrated hot stage mounted on the polarizing microscope. Ensure the polarizers are in a crossed position (90° to each other).

  • Thermal Program & Observation:

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) to the isotropic phase. A slow rate is crucial for observing the distinct textural changes at each transition.

    • Crystal to Mesophase: Observe the melting of the solid crystal into a fluid, birefringent texture.

    • Mesophase to Isotropic (Clearing Point): Note the precise temperature at which the birefringent texture vanishes and the entire field of view becomes dark (isotropic). This should correspond to the N-I peak in the DSC thermogram.

    • Cooling: Slowly cool the sample from the isotropic phase. Observe the formation of mesophase "droplets" from the dark liquid, which then coalesce. Note the temperatures at which textures corresponding to different mesophases (e.g., nematic schlieren texture, smectic focal conic texture) appear.

  • Data Interpretation:

    • Phase Identification: The type of texture allows for definitive identification of the mesophase (e.g., "schlieren" or "threaded" textures for nematic phases, "focal-conic" or "fan" textures for smectic A phases).[6][7]

    • Reproducibility Check: Cycle the temperature multiple times, recording the temperatures at which textures appear and disappear. These visually determined transition temperatures should be highly reproducible and correlate directly with the DSC data.

POM_Workflow cluster_prep Preparation cluster_run Observation cluster_analysis Analysis A Place sample on microscope slide B Mount on calibrated hot stage A->B C Heat slowly (1-2°C/min) under crossed polarizers B->C D Record temperature of texture changes C->D E Cool slowly from isotropic phase D->E F Observe formation of mesophase textures E->F G Identify mesophases by texture type F->G H Correlate transition temps with DSC data G->H I Cycle temperature to verify reproducibility H->I XRD_Workflow cluster_prep Preparation cluster_run Data Acquisition cluster_analysis Analysis A Load sample into glass capillary B Mount in temperature- controlled diffractometer A->B C Set temperature to target mesophase B->C D Acquire diffraction pattern (Intensity vs. 2θ) C->D E Identify peaks (low-angle for smectic, wide-angle for nematic) D->E F Calculate smectic layer spacing (d) via Bragg's Law E->F G Verify phase identification F->G

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (CAS No....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate (CAS No. 69280-97-3). As a liquid crystal compound, its unique properties necessitate a disposal protocol grounded in a thorough understanding of its chemical nature and potential hazards.[1] This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a culture of safety and environmental stewardship in the laboratory.

Hazard Assessment and Risk Profile: A Proactive Approach

Inferred Hazard Profile:

Based on data for similar aromatic esters and benzoic acid derivatives, we can construct a conservative hazard profile. Compounds like 4-(4-Heptylphenyl)benzoic Acid are known to cause skin and serious eye irritation.[2] Related substances such as Phenyl Benzoate are classified as harmful if swallowed.[3] Therefore, it is scientifically prudent to handle 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate as a substance with the potential for similar hazards.

Environmental Considerations:

While specific ecotoxicological data is absent, related molecules like 4-hydroxybenzoic acid and benzoic acid are noted to be readily biodegradable with low potential for bioaccumulation and low toxicity to aquatic organisms.[4][5] However, the absence of specific data for the target compound mandates that it be treated as potentially harmful to the environment. Under no circumstances should this chemical or its rinsate be discharged into drains or public waterways. [6]

Hazard Category Assumed Risk Based on Analogous Compounds Primary Rationale
Acute Oral Toxicity Potentially harmful if swallowed.[3]Based on Phenyl Benzoate (H302).[3]
Skin Irritation Assumed to be a skin irritant.[2]Based on 4-(4-Heptylphenyl)benzoic Acid (H315).[2]
Eye Irritation Assumed to be a serious eye irritant.[2]Based on 4-(4-Heptylphenyl)benzoic Acid (H319).[2]
Environmental Hazard Treat as potentially hazardous; prevent environmental release.[6]Lack of specific data necessitates caution.

Mandatory Safety Protocols: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, adherence to proper safety protocols is non-negotiable. This creates a self-validating system of safety.

  • Engineering Controls : Always handle the chemical, including its waste, within a well-ventilated area. A certified chemical fume hood is strongly recommended.[2][3][7]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[6]

  • Skin Protection : Wear a standard laboratory coat and chemically resistant gloves (nitrile is a suitable choice for incidental contact).[2] Contaminated gloves must be disposed of as chemical waste.[6]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][3]

Step-by-Step Disposal Methodology

This protocol ensures that 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed contractor.

Step 1: Waste Classification and Segregation

The first and most critical step is correct classification. 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate is an organic compound containing only carbon, hydrogen, and oxygen.

  • Action : Classify this waste as Non-Halogenated Organic Waste .

  • Causality : Proper segregation is crucial for the waste disposal facility. Mixing halogenated and non-halogenated organic waste streams can complicate the final incineration or treatment process, increasing costs and potential environmental impact. Do not mix this waste with acids, bases, or oxidizers to prevent unforeseen chemical reactions.[8]

Step 2: Waste Container Preparation

The integrity of the waste stream begins with the container.

  • Action : Obtain a designated waste container compatible with organic liquids. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling : The container must be clearly and accurately labeled.[9] The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "4-(Heptyloxy)phenyl 4-(decyloxy)benzoate". Do not use abbreviations or chemical formulas.[9]

    • An indication of the major constituents and their approximate concentrations if it is a mixed waste stream.

Step 3: Waste Transfer and Decontamination

This phase involves the physical transfer of the waste and the decontamination of any containers.

  • For Bulk/Unused Material : Carefully pour the liquid or transfer the solid chemical into the prepared hazardous waste container. Use a funnel for liquids to prevent spills.[9]

  • For Empty Containers : An "empty" container is never truly empty and must be decontaminated.

    • Action : Perform a triple rinse with a suitable organic solvent (e.g., acetone or ethanol).[9]

    • Causality : This procedure ensures that residual chemical is mobilized and captured. The solvent choice should be based on the solubility of the compound and compatibility with the waste stream.

    • Action : Collect all three rinses (the "rinsate") and transfer them into the same Non-Halogenated Organic Waste container.[9]

    • Result : The rinsed container can now be safely disposed of in the appropriate solid waste stream (e.g., laboratory glass disposal), while the hazardous component has been responsibly captured.

Step 4: Final Waste Storage
  • Action : Securely close the waste container lid. Do not overfill; leave at least 10% of the container volume as headspace to allow for vapor expansion.[9]

  • Storage : Store the container in a designated satellite accumulation area or your laboratory's main hazardous waste storage location. This area should be secure, well-ventilated, and provide secondary containment.

  • Final Disposal : Follow your institution's specific procedures to arrange for pickup by a licensed and approved environmental waste disposal company.[3][10] This is the only legally and ethically acceptable final step.

Disposal Decision Workflow

The following diagram illustrates the logical flow for disposing of 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate and its associated containers.

G start Waste Generated 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate decision_type Waste Type? start->decision_type bulk_waste Bulk Liquid/Solid Waste decision_type->bulk_waste  Bulk empty_container Empty Contaminated Container decision_type->empty_container Empty Container   transfer_bulk Transfer to Waste Container bulk_waste->transfer_bulk triple_rinse Triple Rinse with Suitable Organic Solvent empty_container->triple_rinse waste_container Labeled Container: 'Non-Halogenated Organic Waste' transfer_bulk->waste_container collect_rinsate Collect All Rinsate triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Lab Glass/Solid Waste triple_rinse->dispose_container collect_rinsate->waste_container seal_store Securely Seal Container Store in Satellite Accumulation Area waste_container->seal_store pickup Arrange Pickup by Licensed Waste Disposal Service seal_store->pickup

Caption: Disposal workflow for 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate.

References

  • SAFETY DATA SHEET - 4-(4-Heptylphenyl)benzoic Acid, Tokyo Chemical Industry.

  • SAFETY DATA SHEET - Phenyl Benzoate, Tokyo Chemical Industry.

  • Chemical Waste Disposal Guidelines, Emory University.

  • SAFETY DATA SHEET - 4-(4-Heptylphenyl)benzoic Acid, TCI Chemicals.

  • Safety Data Sheet - NMIJ CRM 8123-a, National Institute of Advanced Industrial Science and Technology (AIST).

  • ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS, Ministry of the Environment, Japan.

  • 4-(Heptyloxy)phenyl 4-(decyloxy)benzoate, EvitaChem.

  • Safety Data Sheet, Angene Chemical.

  • Chemically hazardous waste, Environmental Science Center - The University of Tokyo.

  • SAFETY DATA SHEET - Benzoic acid, 4-hydroxy-, heptyl ester, Fisher Scientific.

  • Handbook of Chemical Substance Management and Waste Disposal, Unknown Source.

  • Safety Data Sheet, SYNTHON Chemicals Shop.

  • A Review of Toxicological and Exposure Data on Polymeric Antioxidant By-products, UU Research Portal.

  • SIDS Initial Assessment Report for 4-hydroxybenzoic acid, OECD.

  • SAFETY DATA SHEET - 4-n-Heptyloxybenzoic acid, Fisher Scientific.

  • Laboratory Liquid Waste Disposal Flow Chart, Unknown Source.

  • Benzoic Acid Human Health and Ecological Draft Risk Assessment, Regulations.gov.

  • ECHA adds five chemicals to the candidate list of hazardous chemicals, European Coatings.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.